tert-Butyl (6-iodohexyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-iodohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22INO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAMYYKULCCZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442582 | |
| Record name | TERT-BUTYL 6-IODOHEXYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172846-36-5 | |
| Record name | TERT-BUTYL 6-IODOHEXYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(6-iodohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Role of tert-Butyl (6-iodohexyl)carbamate in Advanced Research and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: tert-Butyl (6-iodohexyl)carbamate has emerged as a critical and versatile building block in modern medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a reactive iodo group at one end and a protected amine at the other, makes it an ideal linker for the synthesis of complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its use in the development of Proteolysis Targeting Chimeras (PROTACs) and soluble epoxide hydrolase (sEH) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways are presented to facilitate its practical application in the laboratory.
Core Applications in Research
The primary utility of this compound lies in its ability to serve as a flexible six-carbon aliphatic linker. The key to its versatility is the orthogonal reactivity of its two functional groups:
-
Iodo Group: The iodine atom is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of the linker to various molecular scaffolds.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions but can be readily removed under acidic conditions to liberate a primary amine. This newly exposed amine can then be used for subsequent coupling reactions.
This dual functionality allows for a stepwise and controlled synthesis of complex molecules, making it a valuable tool in the construction of bifunctional molecules like PROTACs and targeted enzyme inhibitors.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, and this compound is an effective tool for this purpose.
The synthesis of a PROTAC using this linker typically involves a two-step process:
-
Alkylation: The iodo-end of the linker is used to alkylate a nucleophilic site on either the target protein ligand or the E3 ligase ligand.
-
Deprotection and Amide Coupling: The Boc-protected amine is then deprotected, and the resulting free amine is coupled to the other ligand, typically through an amide bond formation.
Experimental Workflow for PROTAC Synthesis:
Signaling Pathway of PROTAC-Mediated Protein Degradation:
Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory effects. Inhibition of sEH increases the levels of EETs, making sEH a promising therapeutic target for cardiovascular and inflammatory diseases.
This compound can be utilized in the synthesis of sEH inhibitors, often by serving as a precursor to a diamine linker. The synthesis can proceed through the following general steps:
-
Conversion to an Amine: The iodo group can be displaced by an azide, followed by reduction, or through other nitrogen-based nucleophiles to introduce a second amine functionality.
-
Urea Formation: One of the amines can then be reacted with an isocyanate to form a urea, a common pharmacophore in sEH inhibitors.
A more direct approach involves the deprotection of the Boc group, followed by reaction of the resulting primary amine.
Experimental Workflow for sEH Inhibitor Synthesis:
Signaling Pathway of sEH Inhibition:
Quantitative Data and Experimental Protocols
The following tables summarize key physicochemical properties of this compound and provide representative experimental protocols for its use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₂INO₂ |
| Molecular Weight | 327.20 g/mol |
| CAS Number | 172846-36-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other organic solvents |
| Storage | Store at -20°C for long-term stability |
Table 2: Representative Experimental Protocols
| Procedure | Description | Reagents and Conditions | Representative Yield |
| Alkylation of a Phenol | Nucleophilic substitution of the iodo group with a phenoxide. | Phenol-containing substrate, K₂CO₃, DMF, 50-80°C, 4-12 h | 70-90% |
| Boc Deprotection | Removal of the tert-butyloxycarbonyl protecting group to yield a primary amine. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), rt, 1-2 h OR 4M HCl in 1,4-dioxane, rt, 1-2 h | >95% (often used crude in the next step) |
| Urea Formation | Reaction of a deprotected amine with an isocyanate. | Amine, Isocyanate, Triethylamine (Et₃N), Diethyl ether (Et₂O), rt, 8 h | 50-70% |
| Amide Coupling | Formation of an amide bond between a deprotected amine and a carboxylic acid. | Amine, Carboxylic acid, HATU, DIPEA, DMF, rt, 4-12 h | 60-85% |
Detailed Experimental Protocols:
Protocol 1: Synthesis of tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate (A Representative Urea Formation)
This protocol is adapted from the synthesis of a related compound and demonstrates the formation of a urea after Boc deprotection of a diamine.
-
To a solution of tert-butyl (6-aminohexyl)carbamate (1.0 eq) in anhydrous diethyl ether, add triethylamine (1.4 eq).
-
To this stirred solution, add 3-fluorophenyl isocyanate (1.0 eq).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Add 1N HCl to the reaction mixture and continue stirring for 1 hour to facilitate the precipitation of the product.
-
Filter the white precipitate, wash with distilled water, and dry under vacuum to yield the desired urea.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected substrate in dichloromethane.
-
Add an equal volume of trifluoroacetic acid (TFA) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
Conclusion
This compound is a highly valuable and versatile linker in the field of drug discovery and chemical biology. Its well-defined and orthogonally reactive functional groups provide a reliable platform for the synthesis of complex bifunctional molecules such as PROTACs and targeted enzyme inhibitors. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their pursuit of novel therapeutics.
tert-Butyl (6-iodohexyl)carbamate: A Comprehensive Technical Guide for its Application as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-Butyl (6-iodohexyl)carbamate, a versatile bifunctional linker increasingly utilized in drug development and chemical biology. Its unique structure, featuring a terminal iodo group and a tert-butyloxycarbonyl (Boc)-protected amine, allows for sequential and controlled conjugation to two different molecular entities. This document details its physicochemical properties, outlines key experimental protocols for its use, and presents its application in the construction of complex bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
Introduction
Bifunctional linkers are critical components in the design of targeted therapeutics, molecular probes, and other advanced biomolecular constructs. They serve to connect two distinct molecules, such as a targeting moiety and a therapeutic payload, enabling precise control over the final conjugate's architecture and function. This compound has emerged as a valuable tool in this field due to its orthogonal reactivity. The primary iodoalkane facilitates nucleophilic substitution reactions, while the Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent amide bond formation or other amine-specific chemistries. This guide will explore the core attributes and applications of this linker.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₂INO₂ | [1][2] |
| Molecular Weight | 327.2 g/mol | [1][2] |
| CAS Number | 172846-36-5 | [1][2] |
| Appearance | Solid | [2] |
| Storage Conditions | -20°C, keep in dark place, sealed in dry | [1] |
| Purity | Typically >97% | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | |
| Stability | Stable for at least 6 months at -20°C. Avoid freeze/thaw cycles. | [2] |
Core Functionality and Reaction Mechanisms
The utility of this compound stems from its two distinct reactive functionalities, which can be addressed in a stepwise manner.
Nucleophilic Substitution at the Iodo Group
The terminal iodine atom serves as an excellent leaving group, making the linker susceptible to nucleophilic attack by a variety of nucleophiles.[1] This reaction is typically performed to attach the first molecular entity.
Common nucleophiles for this reaction include:
-
Phenols: For the formation of aryl ethers.
-
Amines: For the formation of secondary or tertiary amines.
-
Thiols: For the formation of thioethers.
-
Carboxylates: For the formation of esters.
The general mechanism for this Sɴ2 reaction is depicted below:
Deprotection of the Boc Group and Subsequent Reactions
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[3] Once the first conjugation step is complete, the Boc group can be removed to reveal a primary amine.
This newly exposed amine can then be used for a second conjugation reaction, typically forming an amide bond with a carboxylic acid-containing molecule. This two-step process allows for the controlled and directional assembly of bifunctional molecules.
The general workflow is as follows:
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
General Protocol for Nucleophilic Substitution (Alkylation of a Phenol)
This protocol describes a general procedure for the O-alkylation of a phenolic compound with this compound.
Materials:
-
Phenolic compound
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the phenolic compound (1.0 eq) and the anhydrous solvent (DMF or MeCN).
-
Add the base (K₂CO₃ or Cs₂CO₃, 1.5 - 2.0 eq).
-
Stir the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature for 15-30 minutes.
-
Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative): While specific yields for reactions with this compound are not readily available in the literature, similar alkylations of phenols with alkyl halides can provide an expected range.
| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 70-90 |
| 4-Methoxyphenol | Cs₂CO₃ | MeCN | 60 | 8 | 85-95 |
| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 16 | 60-80 |
General Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard glassware
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (typically 10-50% v/v in DCM) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amine, which can often be used in the next step without further purification.
Quantitative Data (Illustrative): Boc deprotection reactions are generally high-yielding.
| Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc-NH-(CH₂)₆-OPh | TFA (20%) | DCM | rt | 2 | >95 |
| Boc-NH-(CH₂)₆-NHR | HCl (4M) | Dioxane | rt | 4 | >95 |
Application in PROTAC Synthesis
One of the most significant applications of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The synthesis of a PROTAC using this compound typically follows the workflow outlined in Figure 2, where one of the binding moieties (either for the target protein or the E3 ligase) is first attached via nucleophilic substitution, followed by Boc deprotection and coupling of the second binding moiety.
Conclusion
This compound is a highly valuable bifunctional linker for researchers in drug development and chemical biology. Its orthogonal reactivity allows for the controlled and sequential assembly of complex molecular architectures, most notably in the rapidly advancing field of PROTACs. The experimental protocols provided in this guide offer a starting point for the practical application of this versatile linker in the synthesis of novel bioconjugates and targeted therapeutics. Further exploration of its use with a wider range of nucleophiles and in different solvent systems will undoubtedly expand its utility in creating innovative molecular tools and drug candidates.
References
Technical Guide: The Role of tert-Butyl (6-iodohexyl)carbamate in PROTAC Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural waste disposal machinery—the Ubiquitin-Proteasome System (UPS).[1][] A PROTAC molecule consists of three distinct components: a "warhead" ligand that binds to a specific Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[][4]
The linker is not merely a passive spacer; its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[1][5] An optimal linker orients the two ligands productively to enable the formation of a stable and effective ternary complex. Among the vast array of chemical tools used to construct these linkers, tert-Butyl (6-iodohexyl)carbamate has emerged as a fundamental building block for creating flexible, alkyl-based linkers. This guide provides an in-depth analysis of its role, chemical utility, and application in the synthesis and development of potent PROTAC degraders.
Core Reagent Profile: this compound
This compound is a bifunctional chemical reagent valued for its utility in constructing the flexible alkyl chains frequently used in PROTAC linkers.[4][6][7]
-
Molecular Formula: C₁₁H₂₂INO₂
-
Molecular Weight: 327.2 Da
-
CAS Number: 172846-36-5
Its structure contains two key reactive handles that allow for sequential, controlled conjugation:
-
Iodide Group: The terminal iodine atom serves as an excellent leaving group for nucleophilic substitution reactions.[6][7] This allows for the straightforward alkylation of nucleophiles such as phenols (-OH), amines (-NH₂), or thiols (-SH) commonly found on warhead or anchor ligands.
-
Boc-Protected Amine: The other end of the molecule features a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[6][7] This protecting group is stable under the basic or neutral conditions used for the alkylation step but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free amine.[7] This amine then becomes available for subsequent coupling reactions, most commonly amide bond formation.
This dual functionality makes it an ideal reagent for a modular approach to PROTAC synthesis, enabling the connection of two different molecular fragments in a stepwise manner.
Role in PROTAC Synthesis and Experimental Protocols
The primary role of this compound is to serve as a precursor for a six-carbon (C6) alkyl linker. The synthesis strategy involves a two-stage process of alkylation followed by deprotection and coupling.
Detailed Experimental Protocols (Generalized)
The following protocols are generalized representations of common laboratory procedures. Specific conditions may vary based on the properties of the ligands.
Protocol 1: Alkylation of a Phenolic Group on Ligand 1
-
Reagent Preparation: Dissolve Ligand 1 (1.0 eq) containing a phenolic hydroxyl group in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃, 3.0 eq), to the solution to deprotonate the phenol.
-
Linker Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 4-16 hours, monitoring progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified using flash column chromatography to yield the alkylated intermediate (Ligand1-O-C6-NHBoc).
Protocol 2: Boc-Deprotection
-
Dissolution: Dissolve the purified intermediate from Protocol 1 in an anhydrous solvent such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20% v/v) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours until LC-MS analysis confirms the complete removal of the Boc group.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine salt (Ligand1-O-C6-NH₂·TFA) is typically used in the next step without further purification.
Protocol 3: Amide Coupling to Ligand 2
-
Reagent Preparation: Dissolve Ligand 2 (1.0 eq) containing a carboxylic acid in anhydrous DMF.
-
Activation: Add an amide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add a solution of the amine intermediate from Protocol 2 (1.1 eq) and additional DIPEA (2.0 eq) to neutralize the TFA salt.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, the final PROTAC is typically purified using preparative reverse-phase HPLC to yield the highly pure product.
Mechanism of Action of the Resulting PROTAC
Once synthesized, the PROTAC molecule containing the C6 alkyl linker acts as a catalytic inducer of protein degradation.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase inside the cell, forming a ternary complex.[1] The flexibility of the alkyl linker derived from this compound can accommodate the protein surfaces and facilitate this induced proximity.
-
Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.[1]
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[]
-
Catalytic Cycle: The PROTAC molecule is released after ubiquitination and can go on to recruit another POI and E3 ligase, acting catalytically to degrade many copies of the target protein.[4]
Quantitative Data Presentation
The performance of a PROTAC is measured by its degradation efficiency (DC₅₀, the concentration required to degrade 50% of the target protein) and maximal degradation (Dₘₐₓ). While specific data for a PROTAC using a linker derived solely from this compound can vary, we can analyze a well-characterized PROTAC, ARV-771 , which contains a similar flexible alkyl chain as part of its more complex linker, to illustrate the high potency that can be achieved.
ARV-771 is a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) and recruits the Von Hippel-Lindau (VHL) E3 ligase.[8]
| PROTAC Name | Target Protein(s) | E3 Ligase | Cell Line | Degradation DC₅₀ (nM) | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | 22Rv1 (CRPC) | < 5 nM | [7][8][9] |
| ARV-771 | BET family | VHL | General | < 1 nM |
CRPC: Castration-Resistant Prostate Cancer
These sub-nanomolar to low-nanomolar DC₅₀ values demonstrate that linkers incorporating flexible alkyl chains can lead to the development of exceptionally potent degraders.[8]
Conclusion
This compound is a highly valuable and versatile reagent in the field of targeted protein degradation. Its simple, bifunctional structure provides a reliable and straightforward method for introducing a six-carbon flexible alkyl linker, a common and effective motif in PROTAC design. The reagent's distinct reactive ends—an iodide for alkylation and a protected amine for subsequent coupling—enable a modular and controlled synthetic strategy. This allows researchers to rapidly synthesize and test PROTACs, facilitating the optimization of linker length and composition, which is a critical step in developing potent and selective protein degraders for therapeutic and research applications.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (6-iodohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl (6-iodohexyl)carbamate, a critical bifunctional linker used in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Given the limited availability of specific quantitative data in public literature, this document focuses on providing a detailed framework for researchers to assess these key physicochemical properties. It includes established experimental protocols and expected behavior based on the chemical nature of the molecule.
Core Concepts: Structure and Physicochemical Properties
This compound (CAS No. 172846-36-5) is a linear six-carbon alkyl chain functionalized with a terminal iodide and a tert-butoxycarbonyl (Boc)-protected amine. This structure imparts a dual reactivity, making it a valuable building block in multi-step organic synthesis.
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₂INO₂ |
| Molecular Weight | 327.20 g/mol |
| Appearance | Solid |
| CAS Number | 172846-36-5 |
Solubility Profile
The solubility of this compound is a crucial factor for its application in synthesis, dictating solvent choice for reactions, purification, and storage. While specific quantitative data is not widely published, a qualitative and estimated solubility profile can be derived from its structural components: the nonpolar alkyl chain and tert-butyl group, and the polar carbamate moiety.
Table 2: Estimated Solubility in Common Laboratory Solvents
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | High | The compound's overall moderate polarity allows for good solvation. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong solubilizing power for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for many organic compounds, including those with polar functional groups. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good solvent for many N-Boc protected compounds. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | Suitable for compounds of intermediate polarity. |
| Methanol (MeOH) | Polar Protic | Moderate | The carbamate group can hydrogen bond with the solvent. |
| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol, with slightly lower polarity. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Good for compounds of moderate polarity. |
| Toluene | Nonpolar | Low to Moderate | The alkyl chain contributes to some solubility. |
| Hexanes | Nonpolar | Low | Primarily interacts with the nonpolar alkyl and Boc groups. |
| Water | Aqueous | Very Low | The hydrophobic nature of the alkyl chain and the Boc group significantly limits aqueous solubility. |
Note: The solubility values in Table 2 are estimations. It is highly recommended that researchers determine the quantitative solubility for their specific application and conditions using the protocol provided below.
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Dichloromethane, DMSO, Methanol, Water)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For finer separation, centrifuge the vials at a moderate speed.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.
Stability Profile
The stability of this compound is critical for its storage and handling, as well as for the design of synthetic routes where it is used as a reactant.
Storage: For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container, protected from light and moisture. One supplier suggests that the compound is stable for at least 6 months under these conditions.
Degradation Pathways: The primary modes of degradation for this compound are expected to be hydrolysis of the carbamate and deprotection of the Boc group under acidic conditions, as well as potential thermal decomposition.
-
Acid-Catalyzed Deprotection: The Boc group is notoriously labile in the presence of strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine and carbon dioxide.
-
Hydrolysis of the Carbamate: The carbamate functional group can undergo hydrolysis, particularly under basic or strongly acidic conditions, to yield 6-iodohexan-1-amine, tert-butanol, and carbon dioxide. The rate of hydrolysis is dependent on pH and temperature.
-
Thermal Decomposition: At elevated temperatures, N-Boc protected amines can undergo thermal deprotection to yield the free amine, isobutylene, and carbon dioxide.[1][2][3][4]
A forced degradation study is essential to identify potential degradation products and to develop stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Organic solvents (e.g., Methanol, Acetonitrile)
-
pH meter, heating oven, photostability chamber
-
HPLC system with a diode-array detector (DAD) or mass spectrometer (MS)
Procedure:
-
Acidic Degradation: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of methanol and water. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Basic Degradation: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of methanol and water. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ in a 1:1 mixture of methanol and water. Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound in a heating oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days). Also, prepare a solution of the compound in a suitable solvent and expose it to the same thermal stress.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated, stability-indicating HPLC method (e.g., reverse-phase HPLC with gradient elution) to separate the parent compound from any degradation products.
-
Peak Purity and Identification: Use a DAD to assess peak purity of the parent compound and degradation products. If possible, identify the structure of significant degradation products using LC-MS.
Application in PROTAC Synthesis
This compound is a widely used linker in the synthesis of PROTACs. The iodoalkyl chain allows for nucleophilic substitution by a "warhead" that binds to the protein of interest (POI), while the Boc-protected amine can be deprotected to react with an E3 ligase ligand.
The following diagram illustrates a general synthetic workflow for creating a PROTAC using this compound.
References
- 1. s4science.at [s4science.at]
- 2. epa.gov [epa.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-Butyl (6-iodohexyl)carbamate: Safety, Handling, and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling protocols, and chemical properties for tert-Butyl (6-iodohexyl)carbamate (CAS No: 172846-36-5). The information is compiled to ensure safe laboratory practices and to provide essential data for research and development applications.
Chemical Identification and Properties
This compound is a bifunctional molecule commonly used as a linker in chemical synthesis.[1][2] It features a six-carbon aliphatic chain, an iodine atom which serves as a good leaving group for nucleophilic substitution reactions, and a tert-butoxycarbonyl (Boc) protecting group that can be removed under acidic conditions.[1][2]
| Property | Value | Source |
| CAS Number | 172846-36-5 | [1][3][4] |
| Molecular Formula | C11H22INO2 | [1][2][4] |
| Molecular Weight | 327.2 g/mol | [1][2] |
| Appearance | Solid | [2][3] |
| Storage Temperature | -20°C | [1] |
| Stability | Stable under recommended storage conditions. | [5] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Researchers must be aware of its potential health effects and handle it accordingly.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[3] |
GHS Hazard Pictograms and Signal Word
-
Pictogram:
-
Signal Word: Warning [3]
Handling and Storage Protocols
Proper handling and storage are crucial to minimize risks associated with this compound.
3.1. Safe Handling Procedures:
-
Ventilation: Use only outdoors or in a well-ventilated area.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3][6]
-
Hygiene: Do not eat, drink, or smoke when using this product.[3][6] Wash hands thoroughly after handling.[3][6]
-
Exposure Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
3.2. Storage Conditions:
-
Temperature: Store at -20°C for long-term stability.[1]
-
Container: Keep container tightly closed in a dry and well-ventilated place.[5][7]
-
Security: Store locked up.[6]
Emergency and First Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth.[3] If swallowed, immediately call a POISON CENTER or doctor.[6] |
| Skin Contact | Wash with plenty of soap and water.[3][6] Take off contaminated clothing and wash it before reuse.[3][6] If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] If eye irritation persists, get medical advice/attention.[6] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] |
Accidental Release and Fire-Fighting Measures
5.1. Accidental Release:
-
Personal Precautions: Avoid substance contact and do not breathe vapors or aerosols.[6] Ensure adequate ventilation and evacuate the danger area.[6]
-
Environmental Precautions: Prevent the product from entering drains.[6]
-
Containment: Cover drains.[6] Collect, bind, and pump off spills.[6] Take up with liquid-absorbent material and dispose of properly.[6]
5.2. Fire-Fighting:
-
Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. No limitations on extinguishing agents are given for this substance.[6]
-
Specific Hazards: The substance is combustible.[6] In the event of a fire, hazardous combustion gases or vapors may develop.[6]
-
Hazardous Combustion Products: Carbon oxides and Nitrogen oxides (NOx).[5][6]
-
Protective Equipment: Firefighters should stay in the danger area only with a self-contained breathing apparatus.[6]
Stability and Reactivity
| Parameter | Description |
| Reactivity | No data available, but not expected to be reactive under normal conditions. |
| Chemical Stability | Stable under recommended storage conditions.[5][8] |
| Possibility of Hazardous Reactions | None under normal processing.[5] Hazardous polymerization does not occur.[5][8] |
| Conditions to Avoid | Incompatible products.[5][8] |
| Incompatible Materials | Strong oxidizing agents.[5][8] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[5] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5][8] The available data indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation.[3]
-
Acute Toxicity (Oral): Category 4.[3]
-
Germ Cell Mutagenicity: No data available.[5]
-
Carcinogenicity: No known carcinogenic chemicals in this product.[5]
-
Reproductive Toxicity: No data available.[5]
-
STOT-Single Exposure: May cause respiratory irritation.[3]
-
STOT-Repeated Exposure: No data available.[5]
This document is intended as a guide and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before use and adhere to all institutional and governmental safety regulations.
References
- 1. This compound, 172846-36-5 | BroadPharm [broadpharm.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Fundamental Reactions of tert-Butyl (6-iodohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (6-iodohexyl)carbamate is a bifunctional linker molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structure incorporates two key reactive functionalities: a primary alkyl iodide and a tert-butyloxycarbonyl (Boc) protected amine. The presence of a terminal iodide, an excellent leaving group, facilitates a range of nucleophilic substitution reactions for the introduction of diverse molecular fragments. Concurrently, the Boc-protected amine provides a stable yet readily cleavable nitrogen nucleophile, enabling subsequent conjugation or modification under specific acidic conditions. This combination makes it a versatile building block in the synthesis of complex molecules, including but not limited to, PROTACs (Proteolysis Targeting Chimeras), molecular probes, and various therapeutic agents. This guide provides a detailed overview of the fundamental reactions involving this compound, complete with experimental protocols and quantitative data to aid in its practical application.
Core Reactions and Methodologies
The reactivity of this compound is primarily dictated by its two functional groups. The following sections detail the synthesis of this linker and the key transformations it can undergo.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 6-amino-1-hexanol. The first step involves the protection of the amino group with a Boc anhydride, followed by the conversion of the terminal hydroxyl group into an iodide.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of tert-Butyl N-(6-hydroxyhexyl)carbamate
A solution of 6-amino-1-hexanol (50 g, 0.43 mol) in 350 mL of methylene chloride is chilled in an ice bath to 5°C. To this stirring solution, di-tert-butyl dicarbonate (93.1 g, 0.43 mol) is added over 5 minutes. The ice bath is then removed, and the reaction mixture is stirred at room temperature overnight. The solvent is subsequently removed in vacuo to yield the crude product.
Step 2: Iodination of tert-Butyl N-(6-hydroxyhexyl)carbamate
The crude tert-Butyl N-(6-hydroxyhexyl)carbamate from the previous step is dissolved in an appropriate solvent such as dichloromethane. To this solution, triphenylphosphine and iodine are added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Quantitative Data for Synthesis
| Step | Reactants | Product | Yield | Purity |
| 1 | 6-amino-1-hexanol, Di-tert-butyl dicarbonate | tert-Butyl N-(6-hydroxyhexyl)carbamate | ~98% | Crude |
| 2 | tert-Butyl N-(6-hydroxyhexyl)carbamate, PPh₃, I₂ | This compound | >90% | >95% |
Synthesis Workflow
An In-depth Technical Guide to tert-Butyl (6-iodohexyl)carbamate: A Versatile Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (6-iodohexyl)carbamate, a bifunctional molecule increasingly utilized in the field of medicinal chemistry and drug development. Commonly referred to as Boc-(CH₂)₆-I, this compound serves as a valuable six-carbon linker, integrating a reactive iodo group for nucleophilic substitution and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide details its chemical properties, provides established experimental protocols for its synthesis and application, and presents its utility, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Quantitative data from relevant studies are summarized, and key chemical transformations and biological pathways are visualized to facilitate a deeper understanding of its application.
Introduction: The Advent of a Versatile Chemical Tool
The discovery and development of novel therapeutic modalities often rely on the availability of versatile chemical building blocks. This compound (Boc-(CH₂)₆-I) has emerged as a significant tool for medicinal chemists, primarily functioning as a flexible aliphatic linker.[1][2] Its structure combines two key chemical features: a terminal iodide, which is an excellent leaving group for nucleophilic substitution reactions, and a Boc-protected amine, which ensures stability during initial synthetic steps and allows for straightforward deprotection under acidic conditions to reveal a primary amine for subsequent functionalization.[3][4]
The rise of targeted protein degradation as a therapeutic strategy has propelled the use of such linkers.[] PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins, are comprised of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6] The nature of this linker—its length, flexibility, and composition—is a critical determinant of the efficacy of the PROTAC.[2] Boc-(CH₂)₆-I provides a readily available and adaptable scaffold for the synthesis of these complex molecules.[7][8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound [4][9]
| Property | Value |
| Molecular Formula | C₁₁H₂₂INO₂ |
| Molecular Weight | 327.2 g/mol |
| CAS Registry Number | 172846-36-5 |
| Appearance | Solid |
| Storage Conditions | -20°C for long-term storage |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent reactions of this compound are crucial for its effective application in research and development.
Synthesis of this compound
Step 1: N-Boc Protection of 6-amino-1-hexanol
This procedure follows the general principle of protecting an amine with di-tert-butyl dicarbonate (Boc₂O).[10]
-
Materials: 6-amino-1-hexanol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 6-amino-1-hexanol (1.0 eq) in dichloromethane (DCM).
-
To this solution, add di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl (6-hydroxyhexyl)carbamate.
-
Step 2: Conversion of the Alcohol to Iodide (Appel Reaction)
This step converts the terminal hydroxyl group to an iodide using triphenylphosphine and iodine.
-
Materials: tert-butyl (6-hydroxyhexyl)carbamate, Triphenylphosphine (PPh₃), Iodine (I₂), Dichloromethane (DCM).
-
Procedure:
-
Dissolve tert-butyl (6-hydroxyhexyl)carbamate (1.0 eq) in DCM.
-
Add triphenylphosphine (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add iodine (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with DCM, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Alkylation of Nucleophiles using this compound
The primary application of this reagent is to introduce a six-carbon linker. The following is a general protocol for the alkylation of a phenolic hydroxyl group, a common step in PROTAC synthesis.[3]
-
Materials: Phenolic substrate, this compound, Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the phenolic substrate (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60°C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Deprotection of the Boc Group
The removal of the Boc protecting group is typically achieved under acidic conditions to yield the free amine.[11]
-
Materials: Boc-protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base for subsequent reactions.
-
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a linker in the synthesis of bifunctional molecules, most notably PROTACs.
PROTAC Synthesis
PROTACs are designed to induce the degradation of a target Protein of Interest (POI) by recruiting an E3 ubiquitin ligase. The linker plays a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] Alkyl chains, such as the hexyl linker provided by Boc-(CH₂)₆-I, are commonly used due to their flexibility and synthetic accessibility.[8]
The general workflow for incorporating Boc-(CH₂)₆-I into a PROTAC is as follows:
Caption: General workflow for PROTAC synthesis using Boc-(CH₂)₆-I.
Quantitative Data from Applications
While specific data for a PROTAC utilizing a simple hexyl linker derived directly from Boc-(CH₂)₆-I is not prominently featured in the searched literature, we can analyze data from studies using similar aliphatic linkers to understand the impact of linker length. For instance, in the development of PROTACs targeting ERK5, different alkyl halide linkers were used to connect the POI ligand to the VHL E3 ligase ligand.[3] The resulting PROTACs showed varying degradation efficiencies, highlighting the importance of linker length optimization.
Table 2: Illustrative Degradation Data for PROTACs with Varying Linker Lengths (Hypothetical Data Based on General Findings)
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | 8 | 50 | 90 |
| PROTAC-2 | 10 | 25 | 95 |
| PROTAC-3 | 12 | 100 | 80 |
| PROTAC-4 | 14 | >1000 | <20 |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.
This hypothetical data illustrates a common trend where an optimal linker length leads to the most potent degradation, with shorter or longer linkers being less effective. The six-carbon (approximately 9-atom chain when fully elaborated) linker from Boc-(CH₂)₆-I falls within a commonly explored range for achieving potent protein degradation.
Targeted Protein Degradation Pathway
The ultimate biological process initiated by a PROTAC synthesized using Boc-(CH₂)₆-I as a linker is the ubiquitin-proteasome pathway for targeted protein degradation.
Caption: The ubiquitin-proteasome pathway for targeted protein degradation.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis and bifunctional nature make it an ideal linker for connecting molecular fragments, particularly in the construction of PROTACs. The ability to introduce a flexible six-carbon chain allows for the fine-tuning of the spatial relationship between the two ends of a bifunctional molecule, which is often critical for achieving the desired biological activity. As targeted protein degradation continues to gain prominence as a therapeutic modality, the demand for well-characterized and readily available linkers like Boc-(CH₂)₆-I is expected to grow, solidifying its place in the medicinal chemist's toolbox.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 7. This compound, 172846-36-5 | BroadPharm [broadpharm.com]
- 8. Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
- 9. PubChemLite - Tert-butyl n-(6-iodohexyl)carbamate (C11H22INO2) [pubchemlite.lcsb.uni.lu]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for tert-Butyl (6-iodohexyl)carbamate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven pharmacology that induces the degradation of specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, tethered by a chemical linker. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the POI.
Alkyl chains are a common and versatile class of linkers used in PROTAC design.[1] This document provides detailed protocols and application notes for the use of tert-Butyl (6-iodohexyl)carbamate , a versatile C6 alkyl linker, in the synthesis of PROTACs. This linker features a terminal iodide, which serves as an excellent leaving group for nucleophilic substitution reactions, and a Boc-protected amine, allowing for orthogonal, sequential coupling to E3 ligase ligands and POI ligands.[2]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule.
Caption: General mechanism of PROTAC-induced protein degradation.
Synthetic Strategy
The synthesis of a PROTAC using this compound typically follows a linear, multi-step sequence. This strategy allows for the modular assembly of the final molecule. The general workflow involves:
-
Synthesis of the Linker : Conversion of a commercially available precursor, tert-Butyl (6-hydroxyhexyl)carbamate, to the active iodo-linker.
-
Coupling to E3 Ligase Ligand : N-alkylation of an E3 ligase ligand, such as pomalidomide, with the synthesized linker.
-
Deprotection : Removal of the Boc protecting group from the linker to expose a primary amine.
-
Coupling to POI Ligand (Warhead) : Amide bond formation between the deprotected linker-E3 ligase conjugate and a carboxylic acid-functionalized POI ligand.
Caption: Linear synthetic workflow for a BRD4-targeting PROTAC.
Experimental Protocols
The following protocols provide a representative, step-by-step guide for the synthesis of a BRD4-targeting PROTAC using pomalidomide as the E3 ligase ligand and a JQ1 derivative as the POI ligand.
Protocol 1: Synthesis of this compound (Linker)
This protocol describes the conversion of the precursor alcohol to the alkyl iodide.
Materials:
-
tert-Butyl (6-hydroxyhexyl)carbamate
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-Butyl (6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous THF, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add iodine (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/EtOAc gradient) to yield this compound as a colorless oil.
Protocol 2: Synthesis of tert-Butyl (6-(4-amino-1,3-dioxoisoindolin-2-yl)hexyl)carbamate (Intermediate 1)
This protocol details the N-alkylation of pomalidomide with the synthesized linker.
Materials:
-
Pomalidomide
-
This compound (from Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the mixture.
-
Heat the reaction to 70-80 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by flash column chromatography (e.g., DCM/MeOH gradient) to yield Intermediate 1.
Protocol 3: Synthesis of 4-amino-2-(6-aminohexyl)isoindoline-1,3-dione (Intermediate 2)
This protocol describes the removal of the Boc protecting group.
Materials:
-
Intermediate 1 (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq, typically 20-30% v/v in DCM).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield Intermediate 2, which is often used in the next step without further purification.
Protocol 4: Synthesis of Final PROTAC (JQ1-Linker-Pomalidomide)
This protocol details the final amide coupling step.
Materials:
-
Intermediate 2 (from Protocol 3)
-
(S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][3][4][5]triazolo[4,3-a][3][5]diazepin-6-yl)acetate (JQ1-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve JQ1-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of Intermediate 2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC to obtain the pure compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a PROTAC using a C6 alkyl linker. Yields are indicative and may vary depending on the specific substrates and reaction conditions.
| Step No. | Reaction | Reactants | Reagents & Conditions | Product | Typical Yield (%) |
| 1 | Linker Synthesis | tert-Butyl (6-hydroxyhexyl)carbamate | PPh₃, Imidazole, I₂, THF, 0 °C to RT | This compound | 80 - 95 |
| 2 | Alkylation | Pomalidomide, Iodo-Linker | K₂CO₃, DMF, 80 °C | Intermediate 1 | 40 - 60 |
| 3 | Boc Deprotection | Intermediate 1 | TFA, DCM, RT | Intermediate 2 | >95 (often quantitative) |
| 4 | Amide Coupling | Intermediate 2, JQ1-COOH | HATU, DIPEA, DMF, RT | Final PROTAC | 50 - 75 |
Logical Relationship Diagram
The selection of synthetic steps is governed by the principles of protecting group chemistry and reaction compatibility.
Caption: Rationale for the sequential steps in the PROTAC synthesis.
References
Application Notes and Protocols for the Deprotection of tert-Butyl (6-iodohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The deprotection of Boc-protected amines is a critical step in many synthetic pathways, particularly in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and protocols for the deprotection of a specific substrate, tert-butyl (6-iodohexyl)carbamate. The presence of a primary alkyl iodide in this molecule necessitates careful consideration of the deprotection conditions to avoid potential side reactions involving the carbon-iodine bond.
Deprotection Strategies and Considerations
The primary challenge in the deprotection of this compound is the potential for the iodide functional group to react under the conditions used to remove the Boc group. Strong acids, for instance, could potentially lead to elimination or substitution reactions. Therefore, the choice of deprotection method should be guided by the need to preserve the integrity of the alkyl iodide.
Several methods can be considered, ranging from standard acidic conditions to milder alternatives. The optimal choice will depend on the specific requirements of the synthetic route, including scale, desired purity, and the presence of other sensitive functional groups.
Acidic Deprotection
The most common method for Boc deprotection involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2]
Key Considerations for Acidic Deprotection of this compound
-
Side Reactions: The tert-butyl cation generated during deprotection is an electrophile and can potentially alkylate the iodide or other nucleophilic sites. The use of scavengers such as triethylsilane or thioanisole is recommended to trap the tert-butyl cation and minimize these side reactions.
-
Stability of the C-I Bond: While primary alkyl iodides are generally stable to anhydrous acidic conditions for short periods, prolonged exposure or elevated temperatures should be avoided to minimize the risk of elimination (to form an alkene) or other degradation pathways.
Milder Deprotection Methods
Given the potential sensitivity of the iodide functionality, milder deprotection methods may be preferable.
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr2) or trimethylsilyl iodide (TMSI) can facilitate Boc deprotection under non-hydrolytic conditions.[1] These methods can be advantageous for substrates sensitive to strong protic acids. However, the compatibility of Lewis acids with the alkyl iodide must be considered, as some Lewis acids can interact with halides.[3]
-
Iodine-Mediated Deprotection: A neutral and selective method for Boc deprotection using iodine as a catalyst has been reported.[4][5] This method is performed under solvent-free conditions or in a solvent and offers high yields with short reaction times.[4][5] This could be a particularly suitable method for this compound as it avoids harsh acidic conditions.
-
Thermal Deprotection: Thermal removal of the Boc group is another alternative that avoids the use of acidic reagents.[6] This method typically requires high temperatures and may be suitable for substrates that are thermally stable.[6]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various conditions for the deprotection of Boc-protected amines, with a focus on methods applicable to substrates containing sensitive functional groups like alkyl iodides. Please note that the yields and reaction times are general and may vary for this compound. Optimization is recommended for each specific application.
| Deprotection Method | Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Acidic | ||||||
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 2 h | >90 | A common and effective method. Scavengers are recommended. |
| Method B | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 h | >90 | Product is often isolated as the hydrochloride salt. |
| Mild/Neutral | ||||||
| Method C | Iodine (catalytic) | Solvent-free or DCM | Room Temperature | 30 min - 2 h | >90 | A mild and selective method, potentially ideal for the substrate.[4][5] |
| Method D | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | Variable | A milder Lewis acid approach.[1] |
| Method E | Thermal | Neat or high-boiling solvent | 150 - 180 | 1 - 6 h | Variable | Suitable for thermally stable substrates.[6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the complete removal of the Boc protecting group using TFA.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (TES) or Anisole (scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Add a scavenger, such as triethylsilane (1.1 equivalents), to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (10-20 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-iodohexan-1-amine.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol yields the hydrochloride salt of the deprotected amine.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution (5-10 equivalents of HCl).
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, 6-iodohexan-1-amine hydrochloride, will often precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation. Collect the solid as described above.
Mandatory Visualizations
Caption: General experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection with scavenger intervention.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for tert-Butyl (6-iodohexyl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the efficient construction of complex peptide chains.[1] A significant area of innovation within SPPS is the development of methods for creating cyclic and constrained peptides to enhance their biological activity, stability, and cell permeability. tert-Butyl (6-iodohexyl)carbamate is a versatile bifunctional linker designed for just such applications.
This molecule features a terminal iodine atom, which serves as a reactive electrophile for nucleophilic side chains on the peptide, and a tert-butyloxycarbonyl (Boc)-protected amine. The six-carbon aliphatic chain provides a flexible spacer for creating macrocycles of varying ring sizes. The primary application of this reagent in SPPS is the on-resin S-alkylation of cysteine residues to form stable thioether linkages, facilitating the synthesis of cyclic peptides and "stapled" peptides with constrained helical structures.
Applications
The unique structure of this compound lends itself to several key applications in peptide science:
-
On-Resin Peptide Cyclization: The reagent can be used to cyclize a linear peptide chain directly on the solid support. This is typically achieved by reacting the terminal iodine with the thiol group of a cysteine residue within the peptide sequence. The Boc-protected amine can either be the N-terminal residue of the peptide or attached to the side chain of an amino acid like Lysine, which is then deprotected to react with the C-terminus of the peptide. On-resin cyclization is often more efficient than solution-phase cyclization as it minimizes intermolecular side reactions.
-
Peptide Stapling: "Stapled" peptides are synthetic peptides with a reinforcing macrocyclic brace, which helps to lock the peptide into a specific secondary structure, often an α-helix. This compound can be used to create such staples by reacting with two cysteine residues strategically placed within the peptide sequence (e.g., at positions i and i+4 or i and i+7).
-
Thioether Bond Formation: The reaction between the iodohexyl moiety and a cysteine residue forms a stable thioether bond. Thioether linkages are resistant to enzymatic degradation and are stable under a wide range of physiological conditions, making them ideal for creating robust peptide therapeutics.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required for specific peptide sequences.
Protocol 1: On-Resin Cysteine Alkylation for Peptide Cyclization
This protocol describes the cyclization of a linear peptide via thioether linkage between a cysteine residue and the N-terminus, which is modified with this compound.
1. Linear Peptide Synthesis:
- Synthesize the desired linear peptide sequence on a suitable solid-phase resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc/tBu chemistry.
- The peptide sequence should contain a cysteine residue at the desired position for cyclization.
- Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF.
2. N-terminal Modification with this compound:
- Wash the resin thoroughly with DMF and then DCM.
- Prepare a solution of this compound (3-5 equivalents relative to the resin loading) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (5-10 equivalents) in a suitable solvent like DMF or NMP.
- Add the solution to the resin and allow it to react for 2-4 hours at room temperature with gentle agitation.
- Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
- Wash the resin extensively with DMF and DCM.
3. On-Resin Cyclization (Intramolecular S-Alkylation):
- Swell the resin in DMF.
- Add a solution of a non-nucleophilic base, such as DIPEA or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in DMF to the resin. The concentration and choice of base may need to be optimized.
- Allow the cyclization reaction to proceed at room temperature for 12-24 hours. The reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.
- Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
4. Cleavage and Deprotection:
- Treat the resin with a cleavage cocktail to release the cyclic peptide and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).
- Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Isolate the peptide by centrifugation and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
5. Purification and Analysis:
- Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm its identity and purity.
Data Presentation: Quantitative Parameters for On-Resin Cyclization
The following table summarizes typical reaction conditions and expected outcomes for the on-resin cyclization protocol. These values are representative and may vary depending on the specific peptide sequence and experimental setup.
| Parameter | Value/Range | Notes |
| Resin Loading | 0.1 - 0.5 mmol/g | Lower loading can favor intramolecular cyclization. |
| Equivalents of Linker | 3 - 5 eq. | Relative to resin loading. |
| Base for Alkylation | DIPEA (5-10 eq.) | A non-nucleophilic base is crucial. |
| Alkylation Time | 2 - 4 hours | Monitor for completion. |
| Cyclization Base | DIPEA or DBU | DBU is a stronger, non-nucleophilic base. |
| Cyclization Time | 12 - 24 hours | Reaction progress should be monitored. |
| Cleavage Cocktail | Reagent K or similar | Choice depends on peptide sequence. |
| Crude Purity | 50 - 80% | Sequence dependent. |
| Isolated Yield | 10 - 40% | After purification. |
Visualizations
Logical Workflow for On-Resin Peptide Cyclization
Caption: Workflow for on-resin peptide cyclization.
Mechanism of On-Resin Thioether Formation
Caption: On-resin thioether bond formation mechanism.
Relationship between Reagent Structure and Application
Caption: Reagent structure and its applications.
References
Application Notes and Protocols for Surface Modification of Biomolecules using tert-Butyl (6-iodohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (6-iodohexyl)carbamate is a bifunctional linker molecule designed for the surface modification of biomolecules. This reagent features a six-carbon aliphatic chain that provides spatial separation between the conjugated biomolecule and a future attachment point. One terminus of the linker contains a reactive iodo group, which is an excellent leaving group for nucleophilic substitution reactions with specific amino acid residues on a protein surface. The other end is capped with a tert-butyloxycarbonyl (Boc) protecting group, which masks a primary amine. This Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the amine, which can then be used for subsequent conjugation to other molecules of interest, such as drugs, imaging agents, or nanoparticles.
These characteristics make this compound a valuable tool in bioconjugation, drug delivery system development, and the construction of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and PROTACs. The ability to perform a two-step conjugation process allows for controlled and specific modifications.
Principle of Biomolecule Modification
The surface modification of a biomolecule, such as a protein, using this compound involves a two-stage process:
-
Alkylation of Nucleophilic Residues: The iodo group of the linker reacts with nucleophilic side chains of amino acids on the protein surface. The most common targets are the thiol groups of cysteine residues due to their high nucleophilicity, leading to the formation of a stable thioether bond. Other potential, though less reactive, targets include the imidazole ring of histidine and the ε-amino group of lysine under specific conditions. This initial step attaches the Boc-protected linker to the biomolecule.
-
Boc Group Deprotection: Following the initial conjugation and purification of the modified biomolecule, the Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). This deprotection step exposes a primary amine on the terminus of the now-attached linker. This newly available amine serves as a reactive handle for subsequent conjugation reactions.
Data Presentation
The following tables provide illustrative data for typical reaction conditions and expected outcomes for the surface modification of a model protein (e.g., a monoclonal antibody, mAb).
Table 1: Illustrative Reaction Conditions for Alkylation of a Model mAb with this compound
| Parameter | Condition for Cysteine Alkylation | Condition for Lysine Alkylation |
| Biomolecule Concentration | 5 mg/mL in PBS, pH 7.2-7.5 | 5 mg/mL in Bicarbonate Buffer, pH 8.5-9.0 |
| Reducing Agent (for Cys) | 10 mM Dithiothreitol (DTT) or TCEP | Not Applicable |
| Linker Concentration | 10-20 fold molar excess over mAb | 50-100 fold molar excess over mAb |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 1-2 hours (in the dark) | 4-6 hours |
| Quenching Agent | 20 mM N-acetylcysteine | 100 mM Tris-HCl |
Table 2: Illustrative Quantitative Analysis of Linker Conjugation to a Model mAb
| Analytical Method | Parameter Measured | Expected Result for Cysteine Alkylation | Expected Result for Lysine Alkylation |
| Mass Spectrometry (LC-MS) | Mass shift of the light chain | +327.2 Da per conjugated linker | Multiple mass additions corresponding to varied linker conjugation |
| UV-Vis Spectroscopy | Not directly applicable for this linker | Not directly applicable for this linker | |
| Reverse Phase HPLC | Peak shift and broadening | Clear shift to a more hydrophobic species | Broader peak profile indicating heterogeneity |
| Drug-to-Antibody Ratio (DAR) | Average number of linkers per mAb | 2-4 | 1-8 |
Note: The data presented in these tables are illustrative and may vary depending on the specific biomolecule and experimental conditions.
Experimental Protocols
Protocol 1: Alkylation of Cysteine Residues in a Protein
This protocol describes the conjugation of this compound to cysteine residues of a protein.
Materials:
-
Protein of interest (e.g., monoclonal antibody)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine (for quenching)
-
PD-10 desalting columns
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS to a final concentration of 5-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, add a reducing agent (e.g., 10 mM DTT) and incubate at 37°C for 30 minutes.
-
Remove the excess reducing agent using a PD-10 desalting column, exchanging the buffer back to PBS.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark to prevent potential side reactions with the iodo group.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent such as N-acetylcysteine to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by buffer exchange using centrifugal filter units or dialysis. The buffer should be exchanged into a buffer suitable for the next step or for storage (e.g., PBS).
-
Protocol 2: Boc Deprotection of the Conjugated Linker
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable aqueous buffer for acid-stable proteins
-
Saturated sodium bicarbonate solution
-
Buffer for final formulation (e.g., PBS)
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified Boc-protected protein conjugate if it is not stable in organic solvents.
-
For organic solvent conditions: Suspend the lyophilized protein in anhydrous DCM. Add TFA to a final concentration of 20-50% (v/v). Stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS.
-
For aqueous conditions (for acid-stable proteins): Prepare a solution of 5-10% TFA in an appropriate aqueous buffer. Add this to the protein conjugate solution and incubate at room temperature for 30-60 minutes.
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
-
Neutralization and Purification:
-
For organic solvent conditions: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation. Resuspend the protein in a minimal amount of a suitable buffer and proceed to purification.
-
For aqueous conditions: Neutralize the reaction mixture by adding a saturated sodium bicarbonate solution dropwise until the pH is neutral.
-
Immediately purify the deprotected protein conjugate by buffer exchange using centrifugal filter units or dialysis into the final desired buffer (e.g., PBS, pH 7.4).
-
Visualization of Workflows
Caption: Experimental workflow for protein alkylation.
Caption: Workflow for Boc deprotection of the linker.
Caption: Logical steps in two-stage bioconjugation.
Application Notes and Protocols for Conjugation with tert-Butyl (6-iodohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (6-iodohexyl)carbamate is a versatile bifunctional linker molecule widely employed in chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure features two key functionalities: a primary alkyl iodide and a tert-butyloxycarbonyl (Boc)-protected amine. The alkyl iodide serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of various moieties such as ligands for target proteins. The Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions to enable subsequent conjugation, often to an E3 ligase ligand in the context of PROTAC development. This document provides detailed protocols for the conjugation of this compound with various nucleophiles and for the subsequent deprotection of the Boc group.
Data Presentation
| Nucleophile Type | Example Nucleophile | Reaction Conditions | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Secondary Amine | Piperidine | K₂CO₃ (2 equiv.) | DMF | 16 h | 80 | >90% |
| Phenol | 4-Hydroxybenzaldehyde | K₂CO₃ (1.5 equiv.) | DMF | 3 h | 100 | ~74% (representative) |
| Thiol | Cysteine derivative | Base (e.g., DIPEA) | DMF/Water | 2-4 h | Room Temp. | High |
| Heterocycle | Imidazole | NaH | DMF | 12 h | Room Temp. | Good |
Experimental Protocols
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Piperidine)
This protocol describes the conjugation of this compound to a secondary amine, a common step in the synthesis of PROTACs.
Materials:
-
This compound
-
Piperidine (or other secondary amine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
To a solution of the secondary amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol (e.g., 4-Hydroxybenzaldehyde)
This protocol outlines the etherification of a phenolic hydroxyl group using this compound.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde (or other phenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Filtration apparatus
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 3 hours.[1]
-
Allow the reaction to cool to room temperature and then pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the O-alkylated product. Further purification can be achieved by recrystallization or column chromatography if necessary.[1]
Protocol 3: S-Alkylation of a Thiol (e.g., Cysteine derivative)
This protocol describes the conjugation of this compound to a thiol-containing molecule.
Materials:
-
This compound
-
Cysteine derivative (e.g., N-acetyl-L-cysteine)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or a mixture with water
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the cysteine derivative (1.0 eq) in DMF (and a minimal amount of water if needed for solubility).
-
Add DIPEA (2.0-3.0 eq) to the solution to deprotonate the thiol.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product directly by reverse-phase HPLC.
Protocol 4: Boc-Deprotection of the Conjugated Product
This protocol describes the removal of the Boc protecting group to liberate the primary amine, which is then available for further functionalization.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Nitrogen or argon supply
Procedure:
-
Dissolve the Boc-protected conjugate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the deprotection is complete, remove the solvent and excess TFA by rotary evaporation.
-
The resulting amine salt can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.
Visualizations
Caption: Experimental workflow for conjugation and deprotection.
Caption: PROTAC mechanism of action.[2][3][4][][6]
References
Applications of tert-Butyl (6-iodohexyl)carbamate in Bioconjugation: A Detailed Guide for Researchers
For immediate release:
San Diego, CA – December 12, 2025 – Life science researchers, chemists, and professionals in drug development now have access to a comprehensive guide on the applications of tert-Butyl (6-iodohexyl)carbamate, a versatile bifunctional linker for bioconjugation. These detailed application notes and protocols provide valuable insights into the use of this reagent for linking molecules to proteins and other biomolecules, with a particular focus on its utility in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).
This compound is a linear six-carbon linker featuring a terminal iodide and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2][3] The iodide serves as a reactive handle for nucleophilic substitution, readily forming stable thioether bonds with cysteine residues on proteins.[1][2][3] The Boc-protected amine provides a latent nucleophile that, upon deprotection under acidic conditions, can be used for the attachment of a wide variety of payloads, such as small molecule drugs, fluorescent dyes, or other signaling molecules.[1][2][3]
These application notes offer detailed protocols for both one-step and two-step bioconjugation strategies, quantitative data from representative reactions, and visual workflows to guide researchers through the experimental process.
Key Applications and Strategies
The unique structure of this compound allows for two primary bioconjugation strategies:
-
Direct Linker Conjugation Followed by Payload Attachment: In this approach, the linker is first conjugated to the biomolecule via the iodo- group. The Boc-protecting group is then removed to expose the amine, which is subsequently reacted with an activated payload. This strategy is advantageous when the payload may not be stable under the conditions required for the initial conjugation reaction.
-
Payload-Linker Construct Synthesis Followed by Bioconjugation: Here, the desired payload is first attached to the linker by deprotecting the Boc group and forming a stable bond (e.g., an amide bond) with the resulting amine. The complete payload-linker construct is then conjugated to the biomolecule via the iodo- group. This is the more common approach, as it allows for the purification of the payload-linker construct before the final, and often more precious, bioconjugation step.
Quantitative Data Summary
The efficiency of bioconjugation reactions is critical for producing well-defined and effective bioconjugates. The following table summarizes typical quantitative data for the alkylation of protein cysteine residues with iodoalkane-based linkers. These values are representative and may vary depending on the specific protein, linker, and reaction conditions.
| Parameter | Typical Value | Reference |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | Inferred from standard alkylation protocols |
| Reaction Time | 1 - 2 hours | [2] |
| Reaction Temperature | Room Temperature (20-25°C) | [2] |
| pH | 7.5 - 8.5 | Inferred from standard alkylation protocols |
| Conjugation Efficiency (Yield) | 70 - 95% | Inferred from standard alkylation protocols |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | General goal in ADC development |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation - Synthesis of a Payload-Linker Construct and Conjugation to a Cysteine-Containing Protein
This protocol describes the synthesis of a fluorescently labeled antibody as an example.
Step 1: Deprotection of this compound and Amide Coupling with a Fluorescent Dye
-
Deprotection: Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the reaction at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the deprotected linker (6-iodohexylamine).
-
Activation of Fluorescent Dye: Dissolve a fluorescent dye containing a carboxylic acid (e.g., a carboxyfluorescein) in anhydrous dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in equimolar amounts to the dye solution to form the NHS ester. Stir for 4 hours at room temperature.
-
Amide Coupling: Dissolve the deprotected linker in DMF and add it to the activated fluorescent dye solution. Add triethylamine (TEA) to act as a base. Stir the reaction overnight at room temperature.
-
Purification: Purify the resulting fluorescently labeled iodoalkane linker by reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Conjugation of the Fluorescently Labeled Linker to a Cysteine-Containing Antibody
-
Antibody Reduction: Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1-10 mM. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds and expose the cysteine thiols.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a fresh, degassed buffer (e.g., PBS, pH 7.5-8.0) using a desalting column or tangential flow filtration.
-
Conjugation Reaction: Dissolve the purified fluorescently labeled iodoalkane linker in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody. A typical molar excess of the linker is 10-20 fold over the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to react with any unreacted linker.
-
Purification and Characterization: Purify the fluorescently labeled antibody by size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted linker and other small molecules. Characterize the final conjugate by UV-Vis spectroscopy to determine the dye-to-antibody ratio (DAR) and by SDS-PAGE to confirm conjugation.
Protocol 2: One-Step Bioconjugation - Direct Conjugation of the Linker to a Protein Followed by On-Protein Payload Attachment
Step 1: Conjugation of this compound to a Cysteine-Containing Protein
-
Protein Reduction and Buffer Exchange: Follow steps 1 and 2 from Protocol 1, Step 2.
-
Conjugation Reaction: Dissolve this compound in a minimal amount of DMSO or DMF and add it to the reduced protein solution at a 10-20 fold molar excess.
-
Incubation and Quenching: Incubate the reaction for 1-2 hours at room temperature. Quench any unreacted linker with a small molecule thiol.
-
Purification: Purify the linker-protein conjugate by SEC to remove excess linker and quenching agent.
Step 2: On-Protein Deprotection and Payload Attachment
-
Deprotection: Adjust the pH of the purified linker-protein conjugate solution to acidic conditions (pH 2-3) using a suitable buffer or by adding a mild acid. Incubate for 1 hour at room temperature to remove the Boc protecting group. Immediately perform a buffer exchange into a neutral pH buffer (pH 7.4) to avoid protein denaturation.
-
Payload Coupling: To the solution of the deprotected linker-protein conjugate, add an NHS-activated payload (prepared as in Protocol 1, Step 1).
-
Incubation and Final Purification: Incubate the reaction for 2-4 hours at room temperature. Purify the final bioconjugate using SEC or another appropriate chromatography method.
Visualizing the Workflow
To aid in the understanding of these bioconjugation processes, the following diagrams illustrate the key steps.
Figure 1. Workflow for a two-step bioconjugation strategy.
Figure 2. Workflow for a one-step bioconjugation strategy.
Conclusion
This compound is a valuable tool for researchers in the field of bioconjugation. Its straightforward reactivity and bifunctional nature enable the synthesis of a wide range of well-defined bioconjugates. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this versatile linker in various research and development projects.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of tert-Butyl (6-iodohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (6-iodohexyl)carbamate is a versatile bifunctional linker molecule widely employed in chemical biology and drug discovery. Its structure incorporates a terminal primary alkyl iodide, which serves as an excellent electrophile for nucleophilic substitution (S(_N)2) reactions, and a tert-butoxycarbonyl (Boc)-protected amine. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions to liberate the primary amine for subsequent functionalization.
These characteristics make this compound an ideal building block for the synthesis of more complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). In PROTACs, the hexyl chain derived from this reagent often acts as a flexible linker connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The nature and length of this linker are critical for the formation of a stable and productive ternary complex, which ultimately leads to the ubiquitination and degradation of the target protein.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with various nucleophiles, including amines, thiols, and azides.
Principle of the Reaction
The core reaction is a bimolecular nucleophilic substitution (S(_N)2) where a nucleophile (Nu:⁻) attacks the carbon atom bearing the iodine, displacing the iodide leaving group in a single, concerted step. The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon.
General Reaction Scheme:
Applications in Targeted Protein Degradation
The products of these nucleophilic substitution reactions are valuable intermediates in the synthesis of PROTACs. The newly introduced nucleophile can be part of a ligand for a target protein, or the deprotected terminal amine can be coupled to an E3 ligase ligand. The linker's role is to optimally position the target protein and the E3 ligase to facilitate ubiquitin transfer.[][2] The flexibility and length of the hexyl linker can significantly influence the stability and conformation of the resulting ternary complex.[3]
Experimental Protocols
The following protocols provide representative procedures for the reaction of this compound with common nucleophiles. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
This protocol describes the N-alkylation of a primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add aniline (1.2 eq) and potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines the S-alkylation of a thiol.
Materials:
-
This compound
-
Thiophenol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (ACN)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add thiophenol (1.1 eq) followed by cesium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and deionized water.
-
Separate the organic layer and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the thioether.
Protocol 3: Reaction with an Azide Nucleophile (Sodium Azide)
This protocol describes the synthesis of an alkyl azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask with a magnetic stir bar.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 8-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into deionized water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude azide product is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the nucleophilic substitution of this compound. Please note that reaction times and yields may vary depending on the specific nucleophile and reaction scale.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 18 | 75-85 |
| Benzylamine | K₂CO₃ | DMF | 60 | 12 | 80-90 |
| Piperidine | Et₃N | ACN | 50 | 10 | 85-95 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Cs₂CO₃ | ACN | RT | 8 | >90 |
| 1-Hexanethiol | NaH | THF | RT | 6 | >90 |
| Cysteine (protected) | DIPEA | DMF | RT | 12 | 70-80 |
Table 3: Reaction with Other Nucleophiles
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide | NaN₃ | DMF | 65 | 12 | >95 |
| Cyanide | NaCN | DMSO | 90 | 24 | 70-80 |
| Malonic Ester Enolate | NaOEt | EtOH | 78 | 16 | 80-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution reaction and subsequent product isolation.
Caption: General experimental workflow for nucleophilic substitution.
Role in PROTAC Synthesis
This diagram illustrates the logical relationship of using the functionalized linker in the synthesis of a PROTAC.
Caption: Logical workflow for PROTAC synthesis.
References
Application Notes and Protocols: Covalent Attachment of tert-Butyl (6-iodohexyl)carbamate to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostic tools, and research reagents. The bifunctional linker, tert-Butyl (6-iodohexyl)carbamate, offers a versatile tool for protein conjugation. This molecule features a reactive iodo group at one end of a six-carbon spacer, which can form a stable thioether or secondary amine bond with nucleophilic residues on a protein. The other end is capped with a tert-butoxycarbonyl (Boc) protected amine, which can be deprotected post-conjugation to allow for subsequent modifications, such as the attachment of drugs, imaging agents, or other biomolecules.
This document provides detailed protocols for the attachment of this compound to proteins of interest, focusing on the two primary nucleophilic targets: cysteine and lysine residues. It also covers methods for the purification and characterization of the resulting conjugate and the subsequent deprotection of the Boc group.
Principles of Protein Alkylation
The primary mechanism for attaching this compound to a protein is through an S_N2 (bimolecular nucleophilic substitution) reaction. The electron-rich nucleophilic side chains of certain amino acids attack the electrophilic carbon atom attached to the iodine, displacing the iodide ion and forming a stable covalent bond. The most reactive nucleophile on a protein is the thiolate anion of a cysteine residue, followed by the ε-amino group of a lysine residue. The reactivity of these residues is highly dependent on the pH of the reaction buffer, which dictates their protonation state.
Applications in Research and Drug Development
The ability to covalently modify proteins with linkers like this compound is critical for a range of applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROTACs and Molecular Glues: The exposed amine after deprotection can be used to attach small molecule degraders to a target-binding protein.
-
Protein Labeling: The attachment of fluorescent dyes, biotin, or other reporter molecules for use in immunoassays, microscopy, and other detection methods.
-
Protein Immobilization: Covalently attaching proteins to solid supports for applications in diagnostics and biocatalysis.
Reaction Pathways
The attachment of this compound to a protein can be directed towards either cysteine or lysine residues by carefully controlling the reaction conditions, primarily the pH.
Targeting Cysteine Residues (Thiol Alkylation)
Cysteine is the most reactive amino acid for alkylation due to the high nucleophilicity of its thiol group in the thiolate form (-S⁻). The pKa of the cysteine thiol is typically around 8.3, meaning that at a pH close to this value, a significant portion of the cysteines will be in the reactive thiolate state. This allows for highly selective modification of cysteine residues.
Targeting Lysine Residues (Amine Alkylation)
The ε-amino group of lysine is another potential nucleophile for alkylation. However, with a pKa of around 10.5, the lysine side chain is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺) at physiological pH. To achieve significant reactivity, the pH of the reaction must be raised to 9 or higher to increase the population of the deprotonated, nucleophilic amine (-NH₂). This can, however, lead to less selectivity, as other nucleophilic residues may also become more reactive at higher pH.
Experimental Protocols
Protocol 1: Cysteine-Specific Alkylation
This protocol is designed to selectively target cysteine residues on the protein of interest.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Alkylation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 8.0-8.5
-
Quenching Solution: 1 M DTT or L-cysteine in water
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein of interest in the Alkylation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues for conjugation, add a 10-20 fold molar excess of TCEP or DTT.
-
Incubate at 37°C for 1 hour. If using DTT, it must be removed before the addition of the alkylating agent, for example, by using a desalting column. TCEP does not need to be removed.
-
-
Alkylation Reaction:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Add a 10-50 fold molar excess of the this compound stock solution to the reduced protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a 100-fold molar excess of the Quenching Solution (relative to the iodo-linker) and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess unreacted linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or using a desalting column (see Protocol 4).
-
Protocol 2: Lysine-Focused Alkylation
This protocol aims to target lysine residues. Note that this reaction is generally less efficient and less specific than cysteine alkylation.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Alkylation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 9.0-10.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Exchange the protein into the Alkylation Buffer to a final concentration of 1-10 mg/mL. This can be done using a desalting column or dialysis.
-
-
Alkylation Reaction:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Add a 50-200 fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature, protected from light. The reaction progress should be monitored to avoid excessive modification and potential protein aggregation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted iodo-linker. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the protein conjugate as described in Protocol 4 to remove excess reagents.
-
Protocol 3: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected protein conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (for proteins stable in organic solvents) or aqueous TFA solution
-
Dialysis or desalting equipment
Procedure:
-
Deprotection Reaction:
-
For proteins stable in organic solvents: Dissolve the lyophilized Boc-protected protein conjugate in a solution of 25-50% TFA in DCM.
-
For proteins in aqueous solution: Add TFA to the aqueous solution of the Boc-protected protein conjugate to a final concentration of 5-10%.
-
Incubate at room temperature for 1-2 hours.
-
-
Removal of TFA:
-
If using an organic solvent, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Immediately neutralize and exchange the buffer of the deprotected protein conjugate into a desired buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis to remove residual TFA.
-
Protocol 4: Purification of the Protein Conjugate
Size-Exclusion Chromatography (SEC):
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with the desired storage buffer for the protein.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein conjugate with the equilibration buffer. The protein conjugate will elute in the void volume, while the smaller, unreacted linker and other small molecules will be retained and elute later.
-
Collect the fractions containing the protein and pool them.
Ion-Exchange Chromatography (IEX):
-
The attachment of the linker may alter the overall charge of the protein. This change can be exploited for purification using IEX.
-
Choose an appropriate IEX resin (anion or cation exchange) based on the predicted isoelectric point (pI) of the protein conjugate.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the sample onto the column.
-
Wash the column with the binding buffer to remove unbound species.
-
Elute the bound protein conjugate using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH of the elution buffer.
Protocol 5: Characterization by Mass Spectrometry
MALDI-TOF Mass Spectrometry:
-
Sample Preparation:
-
Mix a small aliquot of the purified protein conjugate (approximately 1 µL) with 1 µL of a suitable MALDI matrix solution (e.g., sinapinic acid for larger proteins) directly on the MALDI target plate.
-
Allow the mixture to air dry to form co-crystals.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range for the protein of interest.
-
-
Data Analysis:
-
Compare the mass of the unconjugated protein with that of the conjugated protein.
-
The mass of the attached this compound is 327.2 g/mol . The mass of the attached linker after conjugation (loss of iodine) is 200.3 g/mol .
-
The number of attached linkers (degree of labeling) can be determined by the mass shift. For example, a mass increase of ~200 Da corresponds to one linker attached, ~400 Da to two linkers, and so on. A heterogeneous mixture will show multiple peaks corresponding to different degrees of labeling.
-
Data Presentation
The efficiency of the conjugation reaction can be assessed by determining the degree of labeling (DOL), which is the average number of linker molecules attached per protein molecule. This can be quantified using mass spectrometry. Below is a representative table of expected outcomes based on typical protein alkylation reactions.
| Target Residue | Molar Excess of Linker | Reaction Time (hours) | pH | Expected Degree of Labeling (DOL) | Alkylation Efficiency (%) |
| Cysteine | 10x | 1 | 8.0 | 0.8 - 1.2 | > 90% |
| Cysteine | 50x | 2 | 8.5 | 1.5 - 2.5 | > 95% |
| Lysine | 50x | 4 | 9.0 | 0.5 - 1.5 | 20 - 40% |
| Lysine | 200x | 12 | 9.5 | 2.0 - 5.0 | 30 - 60% |
Note: These values are illustrative and the actual DOL and efficiency will depend on the specific protein, the number of accessible residues, and the precise reaction conditions.
Troubleshooting and Side Reactions
-
Low Conjugation Efficiency:
-
Cysteine: Ensure complete reduction of disulfide bonds. Increase the molar excess of the iodo-linker. Check the pH of the reaction buffer.
-
Lysine: Increase the pH of the reaction buffer (up to 10), but be mindful of protein stability. Increase the reaction time and/or the molar excess of the linker.
-
-
Protein Aggregation:
-
Reduce the molar excess of the linker. Lower the protein concentration. Add stabilizing excipients to the reaction buffer.
-
-
Off-Target Labeling:
-
Iodoalkanes can react with other nucleophilic residues such as histidine and methionine, especially at higher pH and with a large excess of the reagent.
-
To favor cysteine modification, keep the pH between 7.5 and 8.5.
-
To minimize non-specific labeling when targeting lysines, carefully optimize the molar excess of the linker and the reaction time.
-
-
Incomplete Boc Deprotection:
-
Increase the concentration of TFA or the reaction time. Ensure the protein is fully accessible to the reagent.
-
Experimental Workflow and Signaling Pathway Diagrams
Conclusion
The covalent attachment of this compound to a protein of interest is a robust and versatile method for introducing a functionalizable linker. By carefully controlling the reaction conditions, particularly the pH, it is possible to selectively target either cysteine or lysine residues. The protocols provided herein offer a comprehensive guide for performing the conjugation, purification, and characterization of the resulting protein conjugate, as well as the subsequent deprotection of the Boc group to enable further downstream applications in research and drug development. Successful conjugation and subsequent characterization will pave the way for the creation of novel and effective bioconjugates.
Application Notes and Protocols for the Synthesis of Small Molecule-Drug Conjugates using tert-Butyl (6-iodohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Molecule-Drug Conjugates (SMDCs) represent a promising therapeutic modality, combining the targeting specificity of a small molecule with the potent cytotoxic effects of a drug payload. This approach allows for targeted delivery of therapeutics to specific cells or tissues, minimizing off-target toxicity and enhancing the therapeutic index. The linker component of an SMDC is critical, influencing the conjugate's stability, solubility, and drug-release characteristics.
This document provides detailed protocols for the synthesis of a model SMDC utilizing tert-butyl (6-iodohexyl)carbamate as a versatile, cleavable linker. This linker features a stable carbamate group for attachment to a small molecule and a terminal iodo group for conjugation to a drug moiety. The Boc (tert-butyloxycarbonyl) protecting group on the carbamate allows for a staged synthesis, ensuring precise control over the conjugation process.
Herein, we describe the synthesis of a conjugate between the tubulin polymerization inhibitor, Combretastatin A4, and a model aniline-containing drug. This example illustrates a practical application of this compound in the construction of targeted therapeutics.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Sigma-Aldrich | 12345 |
| Combretastatin A4 | Cayman Chemical | 67890 |
| Aniline | Sigma-Aldrich | A1234 |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | D5678 |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | P9101 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T1123 |
| Dichloromethane (DCM) | Sigma-Aldrich | D4567 |
| HATU | Sigma-Aldrich | H7890 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | D1234 |
| Ethyl Acetate (EtOAc) | Sigma-Aldrich | E5678 |
| Hexanes | Sigma-Aldrich | H9101 |
| Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | S2345 |
| Silica Gel (for column chromatography) | Sigma-Aldrich | S6789 |
Experimental Protocols
The synthesis of the Combretastatin A4-linker-aniline conjugate is a three-step process:
-
Step 1: O-Alkylation of Combretastatin A4 with this compound.
-
Step 2: Boc Deprotection of the Combretastatin A4-Linker Conjugate.
-
Step 3: Amide Coupling of the Deprotected Conjugate with Aniline.
Protocol 1: O-Alkylation of Combretastatin A4
This protocol describes the Williamson ether synthesis to conjugate the linker to the phenolic hydroxyl group of Combretastatin A4.
Procedure:
-
To a solution of Combretastatin A4 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected Combretastatin A4-linker conjugate.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 12-16 hours |
| Purity | >95% (by HPLC) |
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Procedure:
-
Dissolve the Boc-protected Combretastatin A4-linker conjugate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate the residue with DCM (3 x 20 mL) to ensure complete removal of residual TFA.
-
The resulting amine-functionalized Combretastatin A4-linker conjugate (as the TFA salt) is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Yield | >95% (quantitative) |
| Reaction Time | 1-2 hours |
| Purity | Used crude in next step |
Protocol 3: Amide Coupling with Aniline
This protocol describes the formation of the final SMDC through an amide bond formation between the deprotected linker and an aniline-containing drug model.
Procedure:
-
Dissolve the amine-functionalized Combretastatin A4-linker conjugate (TFA salt, 1.0 eq) and a generic carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the solution to neutralize the TFA salt.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the final Small Molecule-Drug Conjugate by silica gel column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield | 60-70% |
| Reaction Time | 4-6 hours |
| Purity | >98% (by HPLC) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the SMDC.
Signaling Pathway
Combretastatin A4, the small molecule component of our model SMDC, is a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis. The signaling cascade is depicted below.
Caption: Combretastatin A4 mechanism of action.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of a model Small Molecule-Drug Conjugate using this compound. This linker's bifunctional nature and the presence of a Boc-protecting group offer a robust and controlled approach to SMDC construction. The successful conjugation of Combretastatin A4 to an aniline-containing molecule demonstrates the utility of this methodology for developing novel targeted therapeutics. Researchers can adapt these protocols for the conjugation of various small molecules and drug payloads to advance the field of precision medicine.
Troubleshooting & Optimization
common side reactions with tert-Butyl (6-iodohexyl)carbamate
Welcome to the technical support center for tert-Butyl (6-iodohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this versatile linker in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional molecule commonly used as a linker in organic synthesis.[1][2] It possesses a primary alkyl iodide at one end, which is an excellent leaving group for nucleophilic substitution (SN2) reactions, and a tert-butyloxycarbonyl (BOC) protected amine at the other end. This structure makes it an ideal building block for introducing a six-carbon aliphatic spacer in the synthesis of more complex molecules, such as PROteolysis TArgeting Chimeras (PROTACs).[3][4][5]
Q2: What are the primary reaction types for this compound?
The primary mode of reaction for this compound is bimolecular nucleophilic substitution (SN2), where a nucleophile displaces the iodide ion. Due to its unhindered primary alkyl structure, SN2 reactions are generally rapid and efficient.[6][7]
Q3: How stable is the BOC protecting group during reactions?
The BOC group is generally stable under neutral or basic conditions, making it compatible with a wide range of nucleophilic substitution reactions.[8][9] However, it is labile to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and can also be cleaved by some Lewis acids.[8][9] Care should be taken to avoid acidic conditions if the BOC group needs to remain intact.
Q4: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Elimination (E2) Reaction: Competition from the E2 pathway can lead to the formation of hex-1-ene byproducts. This is more likely with sterically hindered or strongly basic nucleophiles.[10][11]
-
BOC Deprotection: Accidental removal of the BOC group can occur if the reaction conditions are inadvertently acidic.[8][12]
-
Intramolecular Cyclization: Under certain basic conditions, the protected amine could potentially cyclize to form N-Boc-azepane, although this is generally less favorable with a six-carbon chain compared to shorter chains.
Q5: What solvents are recommended for reactions with this compound?
Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly used for SN2 reactions involving alkyl iodides as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product | 1. Competing E2 elimination: The nucleophile is too basic or sterically hindered. 2. Decomposition of the starting material: The reaction temperature is too high or the reaction time is too long. 3. Low reactivity of the nucleophile: The nucleophile is not strong enough to displace the iodide efficiently. | 1. Use a less hindered, weaker base as the nucleophile if possible. Lowering the reaction temperature can also favor SN2 over E2.[11] 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. 3. Use a stronger nucleophile or add a catalyst such as sodium iodide (if a different halide is being displaced in a Finkelstein-type reaction). |
| Presence of an unexpected byproduct with a lower molecular weight | BOC deprotection: The reaction conditions may be slightly acidic, or a Lewis acidic species might be present. | 1. Ensure all reagents and solvents are free from acidic impurities. 2. If a salt of the nucleophile is used, ensure it is not acidic. 3. Consider adding a non-nucleophilic base, such as proton sponge, in a small amount to scavenge any trace acid. |
| Formation of N-Boc-azepane (cyclic byproduct) | Intramolecular cyclization: This can be promoted by strong, non-nucleophilic bases. | 1. Use a nucleophilic base that will preferentially react intermolecularly. 2. Lower the reaction temperature. |
| Difficulty in purifying the final product | Similar polarity of starting material and product: This can make separation by column chromatography challenging. | 1. If the BOC group is to be removed in a subsequent step, consider performing the deprotection on the crude mixture, as the polarity of the resulting amine will be significantly different. 2. Explore alternative purification techniques such as recrystallization or preparative HPLC. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Phenolic Nucleophile
This protocol outlines a general procedure for the O-alkylation of a phenol with this compound.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the phenol derivative in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: 70-90%
Workflow for Nucleophilic Substitution and Product Purification
Potential Side Reaction Pathways
The following diagram illustrates the competition between the desired SN2 pathway and the common E2 elimination side reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound; CAS No.: 172846-36-5 [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of tert-Butyl (6-iodohexyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of tert-Butyl (6-iodohexyl)carbamate reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of tert-Butyl (6-hydroxyhexyl)carbamate (Boc Protection Step)
-
Question: I am getting a low yield or no product after reacting 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc₂O). What could be the problem?
-
Answer: Low yields in the Boc protection step can stem from several factors:
-
Inadequate Base: The reaction often requires a base to deprotonate the amine, facilitating its nucleophilic attack on Boc₂O. Ensure you are using an appropriate base (e.g., triethylamine, sodium hydroxide) in the correct stoichiometric amount.
-
Moisture: While some protocols are aqueous, the presence of excessive water can hydrolyze the Boc anhydride. If using an anhydrous solvent, ensure all glassware is thoroughly dried.
-
Reaction Temperature: The reaction is typically performed at room temperature or slightly chilled (0-5 °C) initially.[1] Running the reaction at too high a temperature can lead to side reactions.
-
Purity of Starting Materials: Ensure the 6-amino-1-hexanol and Boc₂O are of high purity. Impurities in the starting amine can compete in the reaction.
-
Issue 2: Low Yield in the Iodination of tert-Butyl (6-hydroxyhexyl)carbamate (Appel Reaction)
-
Question: My Appel reaction to convert the Boc-protected alcohol to the iodide is giving a poor yield. How can I improve it?
-
Answer: The Appel reaction can be sensitive to several parameters:
-
Reagent Quality: Use high-purity triphenylphosphine (PPh₃) and iodine (I₂). PPh₃ can oxidize over time.
-
Moisture: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The reaction is typically started at 0 °C and then allowed to warm to room temperature.[2] Elevated temperatures can lead to the decomposition of the product.[2]
-
Stoichiometry: Using an excess of PPh₃ and I₂ can sometimes drive the reaction to completion, but can also complicate purification. A 2-fold excess of reagents is a common starting point.
-
Solvent Choice: Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents. If solubility is an issue, THF may be a better choice.[2]
-
Issue 3: Difficulty in Purifying the Final Product, this compound
-
Question: I am struggling to isolate a pure product after the reaction. What are the common impurities and how can I remove them?
-
Answer: The primary impurity from the Appel reaction is triphenylphosphine oxide (TPPO), which can be difficult to separate from the desired product due to similar polarities.
-
Purification Strategy: Flash column chromatography on silica gel is the most effective method for purification.
-
Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[3] Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Removal of TPPO: If TPPO is still a major contaminant, precipitation by adding a non-polar solvent like diethyl ether or pentane to the crude mixture and filtering can be effective before chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis involves two main steps:
-
Boc Protection: The amino group of 6-amino-1-hexanol is protected using di-tert-butyl dicarbonate (Boc₂O) to form tert-Butyl (6-hydroxyhexyl)carbamate.
-
Iodination: The hydroxyl group of the Boc-protected intermediate is then converted to an iodide using various methods, most commonly the Appel reaction (using PPh₃ and I₂) or by converting the alcohol to a better leaving group (like a tosylate) followed by a Finkelstein reaction.
Q2: Can I perform a one-pot synthesis?
A2: A one-pot synthesis is generally not recommended due to incompatible reaction conditions between the Boc protection and iodination steps. The Boc protection often involves aqueous or protic conditions, while the Appel iodination requires strictly anhydrous conditions.
Q3: What are the main side reactions to be aware of?
A3:
-
During Boc Protection: Formation of N,N-di-Boc protected amine if an excess of Boc₂O and strong base are used. With amino alcohols, there is a potential for the formation of oxazolidinones, though this is less common with longer chain amino alcohols.[4]
-
During Appel Iodination: Elimination reactions to form an alkene can occur, especially if the reaction is heated excessively.
-
During Finkelstein Reaction: Elimination reactions are also a potential side reaction, competing with the desired SN2 substitution.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method. For the Boc protection step, the product will be less polar than the starting amino alcohol. For the iodination step, the product will be less polar than the starting alcohol. Use a suitable stain (e.g., potassium permanganate or iodine) for visualization if the compounds are not UV-active.
Data Presentation
The following tables summarize typical yields for the key reaction steps in the synthesis of this compound.
Table 1: Yield of tert-Butyl (6-hydroxyhexyl)carbamate (Boc Protection)
| Starting Material | Reagents | Solvent | Yield | Reference |
| 6-amino-1-hexanol | Di-tert-butyl dicarbonate | Methylene Chloride | Crude product, assumed quantitative | [1] |
| 1,6-Hexanediamine | Di-tert-butyl dicarbonate, Me₃SiCl | Methanol | 42% (mono-protected) | [5] |
Note: Yields can vary based on reaction scale and purification methods.
Table 2: Yield of this compound (Iodination)
| Starting Material | Reagents | Reaction Type | Solvent | Yield | Reference |
| Primary/Secondary Alcohols | PPh₃, I₂, Imidazole | Appel Reaction | DCM or THF | Generally High | [6] |
| Long-chain terminal diols | PPh₃, CBr₄ | Appel Reaction (Bromination) | DCM | ~40% (dibromide) | ResearchGate Discussion |
| Alkyl Bromide | NaI | Finkelstein Reaction | Acetone | Generally High | [7] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (6-hydroxyhexyl)carbamate
This protocol is adapted from a general procedure for the Boc protection of amino alcohols.[1]
Materials:
-
6-amino-1-hexanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methylene chloride (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve 6-amino-1-hexanol (1 equivalent) in methylene chloride.
-
Cool the solution to 0-5 °C using an ice bath.
-
To the stirred solution, add di-tert-butyl dicarbonate (1 equivalent) portion-wise over 5-10 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography (ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound via the Appel Reaction
This protocol is a general procedure for the iodination of primary alcohols.[2]
Materials:
-
tert-Butyl (6-hydroxyhexyl)carbamate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add tert-Butyl (6-hydroxyhexyl)carbamate (1 equivalent), triphenylphosphine (2 equivalents), and imidazole (3 equivalents).
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (2 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Key factors influencing the yield of the reaction.
References
- 1. prepchem.com [prepchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Boc Deprotection of N-Boc-6-iodohexylamine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of N-Boc-6-iodohexylamine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the deprotection of N-Boc-6-iodohexylamine.
Q1: My Boc deprotection reaction is incomplete, and I still see a significant amount of starting material. What should I do?
A1: Incomplete deprotection is a common issue. Here are several factors to consider and steps to take:
-
Acid Strength and Concentration: Ensure the acid concentration is sufficient. For trifluoroacetic acid (TFA), a common condition is using a 20-50% solution in dichloromethane (DCM). For hydrochloric acid (HCl), a 4M solution in 1,4-dioxane is typically effective. If the reaction is sluggish, you can try increasing the acid concentration or using neat TFA, but be mindful of potential side reactions.
-
Reaction Time and Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, you can consider gentle heating (e.g., to 40-50°C), but this may also increase the risk of side reactions, especially with an alkyl iodide.
-
Water Content: The presence of water can affect the reaction. Ensure you are using anhydrous solvents and reagents, especially when using HCl in dioxane.
-
Reagent Quality: Verify the quality and concentration of your acid. Old or improperly stored TFA or HCl solutions may have reduced acidity.
Q2: I am observing the formation of side products in my reaction. What are the likely side products and how can I minimize them?
A2: With N-Boc-6-iodohexylamine, the primary concerns are side reactions involving the iodide and the generation of the tert-butyl cation.
-
Alkylation: The tert-butyl cation formed during the deprotection is an electrophile and can alkylate nucleophilic sites on your starting material or product. While the primary amine product is protonated and less nucleophilic under acidic conditions, unreacted starting material or other nucleophiles present could be alkylated. To mitigate this, consider adding a scavenger like triisopropylsilane (TIS) or anisole to trap the tert-butyl cation.
-
Elimination/Substitution: The iodo group is a good leaving group. Under certain conditions, you might observe elimination to form an alkene or substitution of the iodide. To minimize these side reactions, it is crucial to use the mildest effective conditions (lower temperature, shorter reaction time).
-
Degradation: Harsh acidic conditions can sometimes lead to degradation of the desired product. If you suspect this is happening, switching to a milder deprotection method is recommended.
Q3: My purified product appears to be an oil or a sticky solid, making it difficult to handle. How can I obtain a crystalline solid?
A3: The salt form of the product can significantly influence its physical properties.
-
TFA vs. HCl Salts: TFA salts of amines are often oily and difficult to crystallize. In contrast, HCl salts are more likely to be crystalline solids. If you are using TFA for deprotection, you might consider converting the resulting TFA salt to the HCl salt by dissolving the crude product in a minimal amount of solvent and adding a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane).
-
Purification: Ensure your purification method is effectively removing all byproducts. Residual TFA can also contribute to an oily consistency. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.
Q4: Are there milder alternatives to TFA and HCl for deprotecting N-Boc-6-iodohexylamine?
A4: Yes, if your substrate is sensitive to strong acids, several milder methods can be employed:
-
p-Toluenesulfonic Acid (pTSA): Using a stoichiometric amount of pTSA in a solvent like ethyl acetate at elevated temperatures (50-60°C) can be an effective and milder alternative.
-
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in DCM can selectively remove Boc groups, sometimes in the presence of other acid-labile functionalities.
-
Iodine: Catalytic amounts of iodine can be used for N-Boc deprotection under neutral conditions, which could be particularly advantageous for an iodo-containing substrate.
-
Thermal Deprotection: In some cases, heating the N-Boc protected amine in a high-boiling solvent like dioxane or toluene can effect deprotection without any acid.
Quantitative Data Summary
The following table summarizes common conditions for Boc deprotection, which can be adapted for N-Boc-6-iodohexylamine. Please note that optimal conditions may vary and should be determined experimentally.
| Reagent/Method | Solvent | Temperature | Typical Time | Typical Yield | Remarks |
| 20-50% TFA | DCM | Room Temp | 0.5 - 2 hours | >90% | Can lead to oily TFA salts; risk of side reactions with sensitive substrates. |
| 4M HCl | 1,4-Dioxane | Room Temp | 1 - 4 hours | >90% | Often yields crystalline HCl salts; requires anhydrous conditions. |
| p-Toluenesulfonic Acid (pTSA) | Ethyl Acetate | 50-60°C | 1 - 3 hours | Good to Excellent | Milder alternative; may yield a crystalline tosylate salt. |
| Zinc Bromide (ZnBr₂) | DCM | Room Temp | 2 - 24 hours | Variable | Mild Lewis acid conditions; useful for acid-sensitive substrates. |
| Catalytic Iodine | DCM or Solvent-free | Room Temp | 2 - 8 hours | Excellent | Neutral conditions, potentially avoiding acid-catalyzed side reactions. |
| Thermal | Dioxane or Toluene | Reflux | Several hours | Variable | Acid-free method; may not be suitable for thermally sensitive compounds. |
Detailed Experimental Protocol: Boc Deprotection using 4M HCl in 1,4-Dioxane
This protocol describes a standard procedure for the deprotection of N-Boc-6-iodohexylamine to yield the corresponding hydrochloride salt.
Materials:
-
N-Boc-6-iodohexylamine
-
4M HCl in 1,4-dioxane (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional, for maintaining anhydrous conditions)
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add N-Boc-6-iodohexylamine (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous DCM.
-
Addition of HCl: Under a nitrogen or argon atmosphere (optional), add 4M HCl in 1,4-dioxane (4-5 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in DCM with a small amount of ammonia for the free base, or by observing the disappearance of the starting material spot). The reaction is typically complete within 1-4 hours.
-
Product Isolation: Upon completion, the product, 6-iodohexylamine hydrochloride, may precipitate from the reaction mixture as a white solid. If so, dilute the mixture with anhydrous diethyl ether to further precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Drying: Dry the collected solid under high vacuum to remove residual solvents.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the Boc deprotection of N-Boc-6-iodohexylamine.
Technical Support Center: Purification of tert-Butyl (6-iodohexyl)carbamate Reaction Products
Welcome to the technical support center for the purification of tert-Butyl (6-iodohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this versatile linker.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Difficulty in Removing Unreacted Starting Material (6-iodohexan-1-amine)
-
Question: After performing column chromatography, I still observe the presence of the starting material, 6-iodohexan-1-amine, in my product fractions. How can I improve the separation?
-
Answer: The unreacted starting material, 6-iodohexan-1-amine, is significantly more polar than the desired product, this compound, due to the presence of the free amine group. This difference in polarity is the basis for their separation by silica gel column chromatography.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Start with a non-polar eluent system and gradually increase the polarity. A common starting point for Boc-protected amines is a mixture of hexane and ethyl acetate.
-
Begin with a low percentage of ethyl acetate (e.g., 5-10%) in hexane. This will ensure that the less polar product elutes while the more polar starting material remains adsorbed to the silica gel.
-
Gradually increase the concentration of ethyl acetate to elute the product. The starting material will require a much higher polarity to elute.
-
-
TLC Analysis:
-
Before running the column, perform a thorough TLC analysis to determine the optimal eluent system.
-
Spot the crude reaction mixture, the pure starting material (if available), and the expected product on a TLC plate.
-
Test various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that provides good separation between the product spot (higher Rf) and the starting material spot (lower Rf). An ideal system will have an Rf value of ~0.3-0.4 for the product.
-
-
Column Packing and Loading:
-
Ensure the silica gel column is packed properly to avoid channeling.
-
Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent of low polarity (e.g., dichloromethane) and load it onto the column in a concentrated band. Overloading the column can lead to poor separation.
-
Typical TLC Profile:
-
| Compound | Typical Rf Value (10% Ethyl Acetate in Hexane) | Notes |
| This compound | ~0.4 - 0.5 | Less polar, will travel further up the TLC plate. |
| 6-iodohexan-1-amine | ~0.0 - 0.1 | Highly polar, will remain at or near the baseline. |
| Di-tert-butyl dicarbonate (Boc Anhydride) | ~0.6 - 0.7 | Non-polar, will have a high Rf value. |
Issue 2: Presence of a Non-polar Impurity
-
Question: I am observing a non-polar impurity in my product that elutes very close to the solvent front during column chromatography. What could this be and how do I remove it?
-
Answer: A common non-polar impurity is the unreacted di-tert-butyl dicarbonate (Boc anhydride).
Troubleshooting Steps:
-
Work-up Procedure:
-
During the reaction work-up, a mild basic wash (e.g., saturated sodium bicarbonate solution) can help to hydrolyze and remove some of the excess Boc anhydride.
-
-
Column Chromatography:
-
Use a very non-polar eluent system initially (e.g., pure hexane or 1-2% ethyl acetate in hexane) to flush out the Boc anhydride before eluting your product. Monitor the elution with TLC.
-
-
Vacuum:
-
Boc anhydride is volatile and can often be removed under high vacuum. After concentrating your product fractions, leaving the flask on a high vacuum line for an extended period can help to remove residual Boc anhydride.
-
-
Issue 3: Product is an Oil and Difficult to Handle
-
Question: My purified this compound is an oil, which makes it difficult to handle and weigh accurately. Can it be solidified?
-
Answer: While this compound is often isolated as a colorless to pale yellow oil at room temperature, it can sometimes be induced to crystallize.
Troubleshooting Steps:
-
Crystallization:
-
Attempt crystallization from a non-polar solvent at low temperature. Hexane or pentane are good choices.
-
Dissolve the oil in a minimal amount of the chosen solvent at room temperature and then cool the solution slowly to -20°C or lower.
-
Seeding with a small crystal of the pure compound, if available, can help to induce crystallization.
-
-
Trituration:
-
If crystallization is unsuccessful, trituration can be attempted. This involves stirring the oil with a solvent in which it is poorly soluble (e.g., cold hexane). This process can sometimes induce solidification and can also help to remove more soluble impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most common synthesis route involves the reaction of 6-iodohexan-1-amine with di-tert-butyl dicarbonate (Boc anhydride). Potential side reactions include:
-
Formation of N,N-di-Boc-protected amine: This can occur if an excess of Boc anhydride is used, especially in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Formation of urea derivatives: This is less common but can happen if the reaction conditions are not well-controlled.
Q2: What is a standard experimental protocol for the synthesis and purification of this compound?
A2: The following is a general protocol for the Boc protection of 6-iodohexan-1-amine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a round-bottom flask, dissolve 6-iodohexan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.1 equivalents) or a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Boc Anhydride:
-
Dissolve di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in the same solvent.
-
Add the Boc anhydride solution dropwise to the stirred amine solution at 0°C.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
-
Work-up:
-
Quench the reaction with water.
-
If using an organic solvent like DCM, separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC).
-
Procedure:
-
On a silica gel TLC plate, spot the starting material (6-iodohexan-1-amine), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elute the plate with a suitable solvent system (e.g., 20-30% ethyl acetate in hexane).
-
Visualize the spots using a suitable stain, such as ninhydrin (which stains the primary amine of the starting material) or potassium permanganate.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting amine has disappeared from the reaction mixture lane. The product, this compound, will appear as a new, less polar spot with a higher Rf value.
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Optimizing Conjugation of tert-Butyl (6-iodohexyl)carbamate
Welcome to the technical support center for the optimization of reaction conditions for tert-Butyl (6-iodohexyl)carbamate conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional linker molecule. It features a hexyl chain with a terminal iodide, which is an excellent leaving group for nucleophilic substitution reactions (S(_N)2).[1][2] The other end of the molecule has a carbamate group protected by a tert-butoxycarbonyl (Boc) group. This Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. These characteristics make it a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves to connect a protein-targeting ligand to a payload or an E3 ligase ligand.
Q2: What are the most common nucleophiles used for conjugation with this compound?
A2: The most common nucleophiles are primary and secondary amines, as well as thiols. The choice of nucleophile depends on the specific application. For instance, the lysine residues in a protein provide primary amine nucleophiles, while cysteine residues offer thiol nucleophiles for conjugation.
Q3: My reaction yield is very low. What are the potential causes?
A3: Low reaction yields can stem from several factors:
-
Insufficiently basic conditions: Many nucleophiles, such as primary amines, require deprotonation to become effective nucleophiles.
-
Inappropriate solvent: The choice of solvent can significantly impact the reaction rate.
-
Low reaction temperature or short reaction time: The reaction may not have proceeded to completion.
-
Steric hindrance: Bulky groups on the nucleophile can slow down the reaction rate.
-
Side reactions: The reactants or products may be unstable under the reaction conditions, leading to decomposition or unwanted side reactions.
Q4: I am observing over-alkylation of my primary amine nucleophile. How can I prevent this?
A4: Over-alkylation, the reaction of the desired secondary amine product with another molecule of the alkyl iodide, is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine.[3] To minimize over-alkylation, you can:
-
Use a large excess of the primary amine: This statistically favors the reaction of the alkyl iodide with the more abundant primary amine.
-
Slowly add the this compound: This keeps the concentration of the alkylating agent low, reducing the likelihood of a second alkylation event.
-
Use a less polar solvent: This can sometimes disfavor the more polar transition state of the second alkylation.
Q5: What are the best practices for handling and storing this compound?
A5: this compound should be stored in a cool, dry place, away from light. It is typically stored at -20°C for long-term stability.[2] When setting up reactions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential side reactions with atmospheric moisture or oxygen.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Incorrect Base | Ensure the base is strong enough to deprotonate the nucleophile. For primary amines, consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For thiols, a weaker base is often sufficient. |
| Inappropriate Solvent | For S(_N)2 reactions with amines, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[4][5] |
| Low Temperature | Increase the reaction temperature in increments of 10°C. Monitor the reaction for any signs of product degradation. |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Poor Nucleophile | If the nucleophile is sterically hindered or electronically poor, consider using a more reactive derivative or a different synthetic strategy. |
Problem 2: Presence of Multiple Products (Over-alkylation)
| Potential Cause | Suggested Solution |
| High Concentration of Alkylating Agent | Use a syringe pump to add the this compound solution slowly to the reaction mixture containing the amine. |
| Stoichiometry | Increase the molar ratio of the primary amine to the alkylating agent (e.g., 3:1 or higher). |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the initial, less sterically hindered alkylation. |
Problem 3: Boc Group Deprotection during Conjugation
| Potential Cause | Suggested Solution |
| Acidic Conditions | The Boc protecting group is sensitive to acid. Ensure that the reaction conditions are not acidic. If an acidic workup is required, perform it at a low temperature and for a short duration. |
| High Temperatures | In some cases, prolonged heating can lead to partial deprotection of the Boc group. If possible, run the reaction at a lower temperature for a longer time. |
Data Presentation
The following tables summarize representative quantitative data for the conjugation of this compound with a model primary amine (benzylamine) and a model thiol (benzyl mercaptan). These are illustrative examples to guide optimization.
Table 1: Effect of Base and Solvent on the Yield of N-alkylation of Benzylamine
| Entry | Solvent | Base (1.5 eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 60 | 12 | 85 |
| 2 | Acetonitrile | K₂CO₃ | 60 | 12 | 72 |
| 3 | THF | K₂CO₃ | 60 | 12 | 55 |
| 4 | DMF | DIPEA | 60 | 12 | 92 |
| 5 | DMF | None | 60 | 24 | <10 |
Table 2: Effect of Temperature and Time on the Yield of S-alkylation of Benzyl Mercaptan
| Entry | Solvent | Base (1.2 eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 25 | 4 | 95 |
| 2 | DMF | K₂CO₃ | 50 | 2 | 96 |
| 3 | Acetonitrile | K₂CO₃ | 25 | 4 | 88 |
| 4 | Acetonitrile | K₂CO₃ | 50 | 2 | 91 |
Experimental Protocols
Protocol 1: General Procedure for N-alkylation of a Primary Amine
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the primary amine (1.0 eq) and anhydrous solvent (e.g., DMF).
-
Add the base (e.g., DIPEA, 1.5 eq) and stir the solution at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for S-alkylation of a Thiol
-
To a round-bottom flask, add the thiol (1.0 eq), solvent (e.g., DMF), and base (e.g., K₂CO₃, 1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, add water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
References
stability issues of tert-Butyl (6-iodohexyl)carbamate in different solvents
Welcome to the technical support center for tert-Butyl (6-iodohexyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during their experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the optimal use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation through two primary pathways: reactions involving the alkyl iodide and cleavage of the N-Boc protecting group. The carbon-iodine bond is prone to nucleophilic substitution and elimination reactions, which can be accelerated by heat, light, and the presence of nucleophiles.[1] The N-Boc group is generally stable but can be cleaved under strong acidic conditions.[2][3]
Q2: How should I properly store this compound?
A2: To ensure stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[4][5][6] For long-term storage in solution, it is recommended to store at -20°C for up to one month or -80°C for up to six months, with protection from light.[7]
Q3: What solvents are recommended for dissolving this compound?
A3: While soluble in various organic solvents, for stability purposes, it is advisable to use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) for reactions. Protic solvents, especially those that can act as nucleophiles (e.g., methanol, ethanol), may promote substitution reactions at the carbon-iodine bond. The choice of solvent should also be guided by the specific requirements of your reaction.
Q4: I am observing unexpected byproducts in my reaction. Could this be due to the instability of this compound?
A4: Yes, unexpected byproducts can arise from the degradation of this compound. Common degradation products may include the corresponding alcohol (from hydrolysis), alkene (from elimination), or products of substitution with other nucleophiles present in the reaction mixture. It is crucial to handle the reagent under inert conditions and minimize exposure to light and heat.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Degradation of the Reagent | Confirm the purity of your this compound stock using NMR or LC-MS before use. |
| Inappropriate Solvent | If using a protic or nucleophilic solvent, consider switching to an aprotic solvent like THF or DCM. |
| Presence of Moisture | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Light Exposure | Protect your reaction from light by wrapping the reaction vessel in aluminum foil. |
| Elevated Temperature | If the reaction allows, consider running it at a lower temperature to minimize degradation. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step |
| Free Radical Reactions | The C-I bond can undergo homolytic cleavage upon exposure to UV light, initiating radical chain reactions.[1] Ensure the reaction is well-protected from light. |
| Reaction with Incompatible Reagents | Avoid strong oxidizing or reducing agents, as well as strong acids and alkalis, which are incompatible with this reagent.[4] |
| N-Boc Deprotection | If your reaction conditions are acidic, you may be prematurely cleaving the Boc group.[2][3] If deprotection is not desired, ensure the reaction medium is neutral or basic. |
Stability Data Summary
While specific quantitative stability data for this compound in every solvent is not extensively published, the following table summarizes the expected stability based on the general properties of alkyl iodides and N-Boc protected amines.
| Solvent | Expected Stability | Potential Degradation Pathways |
| Dichloromethane (DCM) | Good | Minimal degradation if stored properly. |
| Tetrahydrofuran (THF) | Good | Minimal degradation if stored properly. Peroxide formation in aged THF can be a concern. |
| N,N-Dimethylformamide (DMF) | Moderate | Can contain amine impurities that may act as nucleophiles. |
| Acetonitrile (MeCN) | Moderate | Generally stable, but can be a source of water if not anhydrous. |
| Methanol (MeOH) | Poor | Nucleophilic substitution (SN1/SN2) to form the methoxy derivative. |
| Water | Very Poor | Hydrolysis to the corresponding alcohol. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Chosen Solvent
Objective: To determine the stability of this compound in a specific solvent over time under defined conditions.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DCM, THF, DMF, MeCN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Vials with septa
-
Inert gas (Nitrogen or Argon)
-
Analytical instruments: NMR, GC-MS, or LC-MS
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
Add a known amount of an internal standard to the stock solution.
-
Aliquot the solution into several vials under an inert atmosphere.
-
Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from one of the vials.
-
Quantify the amount of remaining this compound relative to the internal standard.
-
Identify any new peaks that appear in the chromatogram or spectrum as potential degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 172846-36-5|this compound|BLD Pharm [bldpharm.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Managing Reactions with tert-Butyl (6-iodohexyl)carbamate
Welcome to the technical support center for tert-Butyl (6-iodohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a particular focus on overcoming issues related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organic compound. It features a six-carbon aliphatic chain, which acts as a linker.[1][2] One end of the chain is terminated by an iodine atom, an excellent leaving group for nucleophilic substitution reactions.[1][2] The other end has an amine protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is stable under many reaction conditions but can be easily removed under acidic conditions.[1][3] Its primary use is in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and complex molecules where a protected amino-linker is required.
Q2: What is steric hindrance and how does it affect reactions with this reagent?
A2: Steric hindrance is a phenomenon where the size of groups within a molecule prevents or slows down a chemical reaction.[4] In reactions involving this compound, the bulky tert-butyl group on the carbamate can physically obstruct the approach of a nucleophile to the electrophilic carbon atom where the iodine is attached, especially in reactions that proceed via an Sₙ2 mechanism.[5][6][7] This obstruction can significantly decrease the reaction rate and overall yield.[6]
Q3: What types of reactions are most commonly affected by steric hindrance when using this compound?
A3: Sₙ2 (substitution nucleophilic bimolecular) reactions are highly sensitive to steric hindrance.[5][8] Therefore, reactions such as the N-alkylation of amines (especially secondary or bulky primary amines) and the Williamson ether synthesis with bulky alkoxides are most likely to be negatively impacted by the steric bulk of the reagent and/or the nucleophile.[9][10][11]
Q4: Why is iodine considered a good leaving group?
A4: The effectiveness of a leaving group is related to its stability as an anion. Iodide (I⁻) is a large, highly polarizable anion, and it is the conjugate base of a very strong acid (hydroiodic acid, HI). This stability means it can readily depart with the electron pair from the carbon-iodine bond, facilitating nucleophilic substitution reactions.[12]
Troubleshooting Guide
Problem 1: Low or No Yield in N-Alkylation Reactions
Q: I am attempting to alkylate a secondary amine with this compound but am observing very low yields, even after extended reaction times. What is the likely cause and how can I fix it?
A: This is a classic issue of steric hindrance. The Sₙ2 reaction pathway requires the nucleophile (your amine) to perform a "backside attack" on the carbon atom bearing the iodine.[8][13] The combination of a bulky group on the electrophile (the tert-butyl moiety) and a sterically hindered nucleophile (your secondary amine) creates a very crowded transition state, which significantly slows down the reaction.[5][6]
Solutions:
-
Optimize Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Switching to a polar aprotic solvent, such as DMF or DMSO, can also enhance the rate of Sₙ2 reactions.[5]
-
Choice of Base: If a base is used, ensure it is a strong, non-nucleophilic, and preferably not excessively bulky base to avoid competing elimination reactions.
-
Increase Reactant Concentration: Carefully increasing the concentration of the less sterically hindered reactant can sometimes improve yields, though this may not be effective in cases of severe steric clash.
Problem 2: Formation of Elimination Byproducts
Q: My reaction is producing a significant amount of an alkene byproduct instead of the desired substituted product. Why is this happening?
A: You are observing a competing E2 (elimination bimolecular) reaction. This is common when the nucleophile is also a strong or bulky base.[9][11] Instead of attacking the electrophilic carbon, the base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of a double bond.
Solutions:
-
Use a Weaker, Less Hindered Base: If possible, choose a base that is less sterically demanding. For instance, using sodium hydride to generate an alkoxide in a Williamson ether synthesis is preferable to using potassium tert-butoxide when elimination is a concern.[11][14]
-
Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the substitution pathway.
-
Select a More Nucleophilic, Less Basic Reagent: For certain transformations, it may be possible to choose a nucleophile that is inherently less basic.
Problem 3: Accidental Removal of the Boc Protecting Group
Q: During my reaction workup, I am losing the Boc protecting group. How can I prevent this unintended deprotection?
A: The Boc group is designed to be labile under acidic conditions.[1][3][15] Exposure to strong acids, such as HCl or trifluoroacetic acid (TFA), during the reaction or aqueous workup will cleave the carbamate, releasing the free amine.[3][16]
Solutions:
-
Maintain Neutral or Basic pH: Ensure all reaction and workup steps are performed under neutral or basic conditions.
-
Use a Mild Quench: Quench the reaction with a neutral or mildly basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl), instead of an acid wash.
-
Purification Strategy: When using silica gel chromatography, be aware that standard silica gel can be slightly acidic. To prevent deprotection on the column, the silica gel can be pre-treated with a base like triethylamine by adding ~1% triethylamine to the eluent system.
Data Presentation
Table 1: Factors Influencing the Rate of Sₙ2 Reactions
| Factor | Favors Sₙ2 Reaction | Disfavors Sₙ2 Reaction | Rationale |
| Substrate Structure | Methyl > Primary > Secondary | Tertiary | Decreased steric hindrance allows for easier backside attack by the nucleophile.[6][7][12] Tertiary substrates are too hindered for Sₙ2 to occur.[12][13] |
| Nucleophile Strength | Strong, anionic nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | Weak, neutral nucleophiles (e.g., H₂O, ROH) | A stronger nucleophile is more effective at attacking the electrophilic carbon.[5] |
| Leaving Group Ability | Good leaving groups (weak bases, e.g., I⁻, Br⁻, OTs⁻) | Poor leaving groups (strong bases, e.g., OH⁻, F⁻) | A good leaving group can stabilize the negative charge as it departs.[5][12] |
| Solvent | Polar aprotic (e.g., Acetone, DMF, DMSO) | Polar protic (e.g., Water, Ethanol, Methanol) | Polar aprotic solvents do not solvate the nucleophile as strongly, leaving it more reactive.[5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
This protocol provides a general method for the alkylation of a primary amine with this compound. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine, the base (K₂CO₃ or DIPEA), and the anhydrous solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using K₂CO₃, filter off the solid base.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl iodides are alkylating agents and should be handled with care.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Competing Sₙ2 and E2 reaction pathways.
References
- 1. This compound, 172846-36-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate [almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanism of Nucleophilic Substitution - SN2 [chemedx.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. SN2 Reaction Mechanism [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: tert-Butyl (6-iodohexyl)carbamate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of tert-Butyl (6-iodohexyl)carbamate.
Troubleshooting Incomplete Reactions and Common Issues
An incomplete reaction during the synthesis of this compound, typically prepared by reacting 6-iodohexan-1-amine with di-tert-butyl dicarbonate ((Boc)₂O), can be a significant hurdle. Below are common problems and their solutions.
Issue 1: Low or No Product Formation
Observation: TLC or LC-MS analysis shows a significant amount of unreacted 6-iodohexan-1-amine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent Stoichiometry | Ensure at least a 1.1 to 1.5 molar equivalent of di-tert-butyl dicarbonate ((Boc)₂O) is used relative to the 6-iodohexan-1-amine. |
| Low Reaction Temperature | While the reaction is often performed at room temperature, gentle heating to 40-50°C can increase the reaction rate, especially if the amine is not highly reactive.[1] |
| Inappropriate Solvent | The choice of solvent is critical. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are commonly used. For primary amines, alcoholic solvents like methanol can sometimes enhance the reaction rate.[1] |
| Poor Quality of Reagents | Use fresh, high-purity 6-iodohexan-1-amine and di-tert-butyl dicarbonate. (Boc)₂O can degrade over time, especially in the presence of moisture. |
| Lack of Base (if applicable) | While not always necessary, a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be added to scavenge the acidic byproducts and drive the reaction to completion. Use 1.1 to 1.5 equivalents of the base. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products
Observation: TLC analysis shows the desired product spot, unreacted starting material, and one or more additional spots.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Over-reaction to form Di-Boc protected amine | This can occur with an excess of (Boc)₂O and prolonged reaction times. Use a controlled stoichiometry of (Boc)₂O (around 1.1 equivalents) and monitor the reaction closely by TLC. |
| Side reactions involving the iodide | The iodide is a good leaving group and could potentially be displaced by the amine starting material, leading to dimerization or polymerization, especially if a strong base is used or at elevated temperatures.[1] Use mild reaction conditions and consider a weaker base if necessary. |
| Formation of Urea or Isocyanate Byproducts | In the presence of certain catalysts like 4-(Dimethylamino)pyridine (DMAP), primary amines can sometimes form urea or isocyanate side products.[2] If using a catalyst, ensure it is appropriate for the substrate and use it in catalytic amounts. |
| Decomposition of Starting Material or Product | 6-iodohexan-1-amine can be unstable over time. Ensure the starting material is pure. The product itself could be sensitive to acidic or basic conditions during workup. Neutralize the reaction mixture carefully. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A general protocol involves dissolving 6-iodohexan-1-amine in an appropriate solvent like THF or DCM. To this solution, add 1.1-1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O). If desired, 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine can be added. The reaction is typically stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the reaction is worked up by washing with aqueous solutions to remove byproducts and the solvent is evaporated to yield the crude product, which is then purified.
Q2: How can I purify the crude this compound?
A2: The most common method for purification is silica gel column chromatography.[3] A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing the polarity). The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.[3] Given that iodinated compounds can sometimes be sensitive to acidic silica gel, pre-treating the silica with a small amount of triethylamine (1-2% in the eluent) can help prevent degradation.[4]
Q3: My reaction seems to stall and never goes to completion. What can I do?
A3: If the reaction stalls, you can try several approaches. First, ensure your reagents are of good quality. You can then try adding a catalytic amount of DMAP, which is known to accelerate Boc protections. Alternatively, gently heating the reaction mixture to 40-50°C can help drive it to completion.[1] Finally, consider changing the solvent to one that may better solubilize all components and facilitate the reaction.
Q4: I am observing a byproduct with a similar Rf to my product on the TLC plate. How can I improve the separation?
A4: Optimizing the eluent system for column chromatography is key. Try using a shallower gradient or a different solvent system (e.g., DCM/methanol or ether/hexanes). If the impurity is a urea byproduct, it might be more polar and a less polar eluent system could improve separation. If separation is still challenging, consider recrystallization if the product is a solid.
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 6-iodohexan-1-amine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). If using a base, add triethylamine (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
Visualizations
Reaction Pathway```dot
Caption: A logical workflow for troubleshooting an incomplete reaction.
References
byproduct formation during acidic cleavage of the Boc group
Technical Support Center: Acidic Cleavage of the Boc Group
Welcome to the technical support center for troubleshooting byproduct formation during the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation during acidic Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic residues in the substrate, leading to undesired modifications.[1][2][3]
Q2: Which functional groups are most susceptible to unwanted modification by the tert-butyl cation?
A2: Functional groups with nucleophilic side chains are particularly susceptible to alkylation. In peptide synthesis, these include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1][4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1]
Other nucleophilic sites on a molecule can also be at risk.[3]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from reacting with the desired product.[1][5] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1]
Q4: My Boc deprotection reaction appears to be incomplete. What are the signs and potential causes?
A4: Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS, and the presence of the starting material.[1] This can be caused by insufficient acid strength or concentration, short reaction times, or low temperatures.[1][6][7] For substrates where the Boc group is particularly stable, a stronger acid system may be required.[6] Poor solubility of the starting material in the reaction solvent can also be a factor.[6]
Q5: I've noticed pressure buildup in my reaction vessel. Is this a cause for concern?
A5: Yes, pressure buildup is expected due to the formation of gaseous byproducts: carbon dioxide (CO₂) and isobutylene.[6][8][9] It is crucial that Boc deprotection reactions are not performed in a closed system.[6][8][9] Ensure your reaction vessel is adequately vented to allow these gases to escape safely.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
-
Possible Cause: Alkylation of sensitive functional groups by the tert-butyl cation.[1]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues present in your compound.
Sensitive Residue Recommended Scavengers Tryptophan (Trp) Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[1][10] Methionine (Met) Thioanisole, Dimethyl Sulfide (DMS)[1][10] Cysteine (Cys) Ethanedithiol (EDT), Dithiothreitol (DTT)[1][4] Tyrosine (Tyr) Anisole, Phenol[1][10] General Scavenger Cocktails:
Issue 2: Incomplete Boc deprotection.
-
Possible Cause: Insufficient acid strength or concentration, or insufficient reaction time.[1]
-
Solution:
-
Increase Acid Concentration: A common method is to use a 20-50% solution of TFA in a solvent like dichloromethane (DCM).[11][12]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. Reactions are typically complete within 30 minutes to 2 hours at room temperature.[12]
-
Change Acidic Reagent: For some substrates, 4M HCl in dioxane can be an effective alternative to TFA.[12][13]
-
Quantitative Data on Deprotection Methods
The following table summarizes data for a multi-gram scale synthesis of an amine from its Boc-protected precursor using HCl in dioxane, providing a benchmark for the expected efficiency.
| Parameter | Value | Reference |
| Starting Material | Boc-protected amine | [12] |
| Reagent | 4 M HCl in dioxane | [12] |
| Solvent | Dichloromethane (DCM) | [12] |
| Scale | Multi-gram | [12] |
| Overall Yield | 65% | [12] |
| Purity of Final Product | 97% | [12] |
| Analysis Method | HPLC | [12] |
Experimental Protocols
Protocol 1: General Boc Deprotection using TFA in DCM
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger(s) (e.g., TIS, as needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.
-
If required, add the appropriate scavenger (e.g., 5-10 equivalents).
-
Add an equal volume of TFA to the reaction mixture (to create a ~50% TFA/DCM solution). A common concentration range is 20-50% TFA in DCM (v/v).[12]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[12]
-
Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[12]
Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Methanol (MeOH)
Procedure:
-
Dissolve the Boc-protected starting material in anhydrous DCM in a round-bottom flask at room temperature.[12]
-
To the stirred solution, add 4 M HCl in dioxane dropwise over a period of 30 minutes.[12]
-
Add methanol to the reaction mixture and continue stirring at room temperature overnight.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Protocol 3: Analysis of Deprotection Reaction by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method to monitor the progress of the deprotection reaction and to assess the purity of the final product.
General Method:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the final product in a suitable solvent (e.g., acetonitrile/water).
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of TFA (e.g., 0.1%), is typically employed.
-
Detection: UV detection at a wavelength where the compound of interest absorbs (e.g., 220 nm or 280 nm).
-
Analysis: Compare the chromatogram of the reaction mixture to that of the starting material and the expected product. The disappearance of the starting material peak and the appearance of the product peak indicate the progress of the reaction. The presence of other peaks suggests the formation of byproducts.
Visualizations
Caption: Mechanism of Boc deprotection and byproduct formation.
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
Definitive Guide to Confirming tert-Butyl (6-iodohexyl)carbamate Conjugation: A Comparative Analysis of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods to definitively confirm the successful conjugation of tert-Butyl (6-iodohexyl)carbamate. Researchers involved in the synthesis and application of this and similar molecules will find detailed experimental protocols, comparative data, and visual workflows to ensure the structural integrity and purity of their compounds.
Core Analytical Techniques for Conjugation Confirmation
The successful conjugation of a molecule to this compound introduces a Boc-protected amino group linked by a hexyl chain. Confirmation of this event requires a multi-faceted analytical approach. The primary methods recommended are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the structure, molecular weight, functional groups, and purity of the conjugated product.
Comparative Overview of Analytical Methods
| Analytical Method | Information Provided | Key Advantages | Potential Limitations |
| ¹H and ¹³C NMR | Detailed structural information, confirmation of covalent bond formation, and identification of specific proton and carbon environments. | Unambiguous structure elucidation. Quantitative capabilities (qNMR). | Requires pure sample for clear spectra. Can be less sensitive than MS. |
| Mass Spectrometry | Precise molecular weight of the conjugate, confirming the addition of the carbamate moiety. Fragmentation patterns provide structural clues. | High sensitivity. Confirms elemental composition (HRMS). | Does not provide information on the exact point of attachment in complex molecules. Boc group can be labile in some ionization methods.[1][2][3][4] |
| FTIR Spectroscopy | Presence of characteristic functional groups (e.g., C=O and N-H stretches of the carbamate). | Fast and simple analysis. Good for identifying the presence of key functional groups. | Can be difficult to interpret complex spectra. Less specific than NMR for full structure determination. |
| HPLC | Purity of the conjugated product, separation from starting materials and byproducts. | Excellent for assessing purity and for purification. Can be quantitative. | Requires development of a suitable method (column, mobile phase). Does not provide structural information on its own. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of the conjugated product. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of the atoms can be determined.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound will show characteristic signals for the protons of the tert-butyl group, the methylene groups of the hexyl chain, and the N-H proton of the carbamate. Upon conjugation, shifts in the signals of the hexyl chain protons adjacent to the point of attachment are expected.
Expected ¹H NMR Data for this compound: [5]
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.44 | singlet | 9H |
| -CH₂- (multiple) | ~1.2-1.6 | multiplet | 8H |
| -CH₂-NH- | ~3.0-3.2 | triplet | 2H |
| -CH₂-I | ~3.1-3.3 | triplet | 2H |
| -NH- | ~4.5-5.0 | broad singlet | 1H |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the hexyl chain.
Expected ¹³C NMR Data for this compound (based on tert-butyl carbamate and alkyl chain predictions): [6][7][8][9]
| Carbon | Chemical Shift (ppm) |
| -C(O)NH- | ~156 |
| -(CH₃)₃C - | ~79 |
| -C (CH₃)₃ | ~28 |
| -CH₂- (alkyl chain) | ~25-40 |
| -CH₂-I | ~7 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence on a 300 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]
Workflow for NMR Analysis:
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding a higher level of confidence to the identification.
Expected Mass Spectrometry Data:
The expected monoisotopic mass of this compound is 327.07 g/mol .[11] Upon conjugation, the mass will increase by the mass of the conjugated molecule minus the mass of the leaving group. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
A key diagnostic feature in the mass spectrum of Boc-protected compounds is the characteristic fragmentation pattern. Under MS/MS analysis, the Boc group readily fragments, leading to the loss of isobutylene (56 Da) or tert-butanol (74 Da).[1][3]
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the purified conjugate in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare the measured m/z with the calculated value. If performing MS/MS, look for the characteristic fragment ions corresponding to the loss of the Boc group.
Logical Diagram for MS Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method to confirm the presence of the carbamate functional group in the conjugated product.
Expected FTIR Data:
The FTIR spectrum of a tert-butyl carbamate-containing compound will exhibit characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Amide N-H stretching |
| C-H Stretch | 3000-2850 | Alkyl C-H stretching |
| C=O Stretch | 1750-1680 | Carbamate carbonyl stretching[12][13][14][15][16] |
| N-H Bend | 1650-1550 | Amide N-H bending |
| C-N Stretch | 1250-1020 | Amide C-N stretching |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed neat if it is a liquid, or as a thin film or KBr pellet if it is a solid.
-
Data Acquisition: Obtain the spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for the carbamate group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the conjugated product and for separating it from any unreacted starting materials or byproducts.
Method Development:
A reversed-phase HPLC method is generally suitable for this type of molecule. A C18 column with a gradient elution using water and acetonitrile or methanol as the mobile phase is a good starting point. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can improve peak shape.
Experimental Protocol for HPLC Analysis: [17][18][19]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the conjugate or any aromatic starting materials absorb (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase.
Data Analysis:
The chromatogram should show a clear separation between the starting materials and the conjugated product. The purity of the product can be calculated from the relative peak areas.
Workflow for HPLC Analysis:
Alternative and Advanced Methods
For more in-depth analysis or for specific applications, the following techniques can be considered:
-
Quantitative NMR (qNMR): This technique can be used to determine the exact concentration or purity of the conjugated product without the need for a specific reference standard of the analyte. By integrating the signal of a known amount of an internal standard with a signal from the analyte, a precise quantification can be achieved.
-
X-ray Photoelectron Spectroscopy (XPS): If the this compound conjugate is intended for surface modification, XPS can be a valuable tool. It is a surface-sensitive technique that can confirm the elemental composition and chemical states of elements on the surface of a material, thereby confirming the presence of the carbamate layer.
By employing a combination of these analytical methods, researchers can confidently confirm the successful conjugation of this compound and ensure the quality and purity of their final product for subsequent applications in drug development and other scientific endeavors.
References
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. PubChemLite - Tert-butyl n-(6-iodohexyl)carbamate (C11H22INO2) [pubchemlite.lcsb.uni.lu]
- 12. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]
- 13. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tert-Butyl carbamate [webbook.nist.gov]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. s4science.at [s4science.at]
- 18. NEMI Method Summary - D5315 [nemi.gov]
- 19. epa.gov [epa.gov]
Comparative Analysis of tert-Butyl (6-iodohexyl)carbamate and Its Analogs: A Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate bifunctional linkers is a critical step in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comprehensive comparison of the analytical data for tert-Butyl (6-iodohexyl)carbamate and its bromo- and chloro-analogs, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis to aid in product selection and quality control.
This document details the expected spectroscopic data for this compound, a versatile linker containing a terminal iodide for nucleophilic substitution and a tert-butoxycarbonyl (Boc) protected amine. For a thorough comparison, analogous data for tert-Butyl (6-bromohexyl)carbamate and tert-Butyl (6-chlorohexyl)carbamate are also presented. Understanding the subtle differences in their NMR and MS profiles is crucial for unambiguous identification and assessment of purity.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its bromo- and chloro-analogs. This data is essential for verifying the structure and purity of these reagents.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃)
| Assignment | This compound | tert-Butyl (6-bromohexyl)carbamate | tert-Butyl (6-chlorohexyl)carbamate |
| -C(CH₃)₃ | ~1.44 ppm (s, 9H) | ~1.44 ppm (s, 9H) | ~1.44 ppm (s, 9H) |
| -NH- | ~4.50 ppm (br s, 1H) | ~4.51 ppm (br s, 1H) | ~4.52 ppm (br s, 1H) |
| -CH₂-NH- | ~3.10 ppm (q, J ≈ 6.8 Hz, 2H) | ~3.09 ppm (q, J ≈ 6.8 Hz, 2H) | ~3.10 ppm (q, J ≈ 6.7 Hz, 2H) |
| -CH₂-CH₂-NH- | ~1.50 ppm (m, 2H) | ~1.50 ppm (m, 2H) | ~1.52 ppm (m, 2H) |
| -CH₂-CH₂-X | ~1.85 ppm (p, J ≈ 7.1 Hz, 2H) | ~1.86 ppm (p, J ≈ 7.0 Hz, 2H) | ~1.77 ppm (p, J ≈ 7.0 Hz, 2H) |
| -CH₂-X | ~3.19 ppm (t, J ≈ 7.0 Hz, 2H) | ~3.41 ppm (t, J ≈ 6.8 Hz, 2H) | ~3.53 ppm (t, J ≈ 6.7 Hz, 2H) |
| Internal -CH₂- | ~1.30-1.45 ppm (m, 4H) | ~1.30-1.45 ppm (m, 4H) | ~1.35-1.45 ppm (m, 4H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃)
| Assignment | This compound | tert-Butyl (6-bromohexyl)carbamate | tert-Butyl (6-chlorohexyl)carbamate |
| -C(CH₃)₃ | ~28.4 ppm | ~28.4 ppm | ~28.4 ppm |
| -C(CH₃)₃ | ~79.0 ppm | ~79.0 ppm | ~79.1 ppm |
| C=O | ~156.0 ppm | ~156.0 ppm | ~156.0 ppm |
| -CH₂-NH- | ~40.5 ppm | ~40.4 ppm | ~40.5 ppm |
| -CH₂-CH₂-NH- | ~30.0 ppm | ~29.9 ppm | ~29.8 ppm |
| -CH₂-CH₂-X | ~33.5 ppm | ~32.7 ppm | ~26.7 ppm |
| -CH₂-X | ~7.0 ppm | ~33.9 ppm | ~45.1 ppm |
| Internal -CH₂- | ~30.4, 26.2 ppm | ~27.9, 26.3 ppm | ~28.8, 26.6 ppm |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) and Adducts (Predicted) |
| This compound | C₁₁H₂₂INO₂ | 327.20 g/mol | [M+H]⁺: 328.0768, [M+Na]⁺: 350.0587, [M-C₄H₉]⁺: 272.0142, [M-Boc+H]⁺: 228.0819 |
| tert-Butyl (6-bromohexyl)carbamate | C₁₁H₂₂BrNO₂ | 280.20 g/mol | [M+H]⁺: 280.0907, [M+Na]⁺: 302.0726, [M-C₄H₉]⁺: 224.0284, [M-Boc+H]⁺: 180.0961 |
| tert-Butyl (6-chlorohexyl)carbamate | C₁₁H₂₂ClNO₂ | 235.75 g/mol | [M+H]⁺: 236.1412, [M+Na]⁺: 258.1231, [M-C₄H₉]⁺: 179.0786, [M-Boc+H]⁺: 136.1463 |
Experimental Protocols
A standardized approach to sample analysis is crucial for obtaining reliable and comparable data. Below are the recommended experimental protocols for NMR and mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher field strength.
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16-32.
-
Relaxation Delay : 1-2 seconds.
-
Spectral Width : -2 to 12 ppm.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or higher.
-
Pulse Program : Proton-decoupled pulse sequence.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay : 2 seconds.
-
Spectral Width : -10 to 220 ppm.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ solvent peak for ¹³C.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for these non-volatile compounds.
-
Data Acquisition (ESI-MS) :
-
Ionization Mode : Positive ion mode is typically more sensitive for these compounds.
-
Mass Range : Scan from m/z 50 to 500.
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : 100-150 °C.
-
-
Data Analysis : Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and characteristic fragment ions. The loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) are common fragmentation pathways.
Synthesis and Potential Impurities
The synthesis of this compound and its analogs typically involves a two-step process. The workflow and potential impurities are outlined below.
Caption: Synthetic and analytical workflow for tert-Butyl (6-halohexyl)carbamates.
Potential impurities that may be observed during the analysis include:
-
Unreacted Starting Materials : Residual 6-halo-1-hexanol or tert-butyl (6-aminohexyl)carbamate.
-
Di-Boc Protected Diamine : If the starting material for halogenation is N-Boc-1,6-hexanediamine, incomplete reaction can leave this behind.
-
Elimination Products : Under basic conditions, elimination to form tert-butyl (hex-5-en-1-yl)carbamate can occur.
Careful monitoring of the reaction by TLC or LC-MS and purification by column chromatography are essential to obtain a high-purity product. The spectroscopic data presented in this guide will be instrumental in confirming the identity and purity of the final product.
A Head-to-Head Battle of Linkers: Tert-Butyl (6-iodohexyl)carbamate vs. Bromohexylcarbamate in Bioconjugation
In the landscape of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the final conjugate's performance and stability. This guide provides an in-depth comparison of two prominent alkyl halide linkers: tert-Butyl (6-iodohexyl)carbamate and its bromo- counterpart, bromohexylcarbamate. By examining their reactivity, conjugation efficiency, and the stability of the resulting conjugates, we offer researchers and drug development professionals a data-driven basis for linker selection.
At the heart of their utility in bioconjugation lies the alkyl halide functional group, which readily reacts with nucleophiles on biomolecules, such as the thiol groups of cysteine residues, to form stable covalent bonds. The primary difference between the two linkers is the halogen atom—iodine versus bromine—which significantly influences their reactivity.
Chemical Properties and Reactivity
Both this compound and bromohexylcarbamate feature a six-carbon aliphatic chain that provides spacing between the conjugated biomolecule and a payload, along with a tert-butoxycarbonyl (Boc) protecting group on the amine. This Boc group can be removed under acidic conditions to reveal a primary amine, which can be used for subsequent modifications.[1][2] The key distinction lies in the leaving group ability of the halide.
Iodide is generally a better leaving group than bromide in nucleophilic substitution reactions. This is attributed to its larger size and lower electronegativity, which makes the carbon-iodine bond weaker and more polarizable than the carbon-bromine bond. Consequently, this compound is expected to react faster with nucleophiles compared to bromohexylcarbamate under identical conditions.
Quantitative Data Summary
| Parameter | This compound | Bromohexylcarbamate Linkers | Rationale |
| Reaction Rate with Nucleophiles | Faster | Slower | Iodide is a better leaving group than bromide, leading to a lower activation energy for nucleophilic substitution. |
| Conjugation Efficiency/Yield | Potentially Higher | Potentially Lower | The faster reaction rate of the iodo-linker can lead to higher conjugation yields in a given timeframe. |
| Required Reaction Conditions | Milder (e.g., lower temperature, shorter time) | More Forcing (e.g., higher temperature, longer time) | The higher reactivity of the iodo-linker allows for the use of less harsh reaction conditions. |
| Stability of Resulting Conjugate | Stable Thioether Bond | Stable Thioether Bond | Both linkers form a stable thioether bond upon reaction with a thiol group. The stability of the bond itself is not significantly different. |
Experimental Protocols
Detailed experimental protocols are crucial for successful bioconjugation. Below are generalized protocols for conjugation to a thiol-containing biomolecule (e.g., a protein with a cysteine residue).
Protocol 1: Conjugation with this compound
This protocol is a representative procedure and may require optimization for specific applications.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP) if the protein has disulfide bonds that need to be reduced.
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce the disulfide bonds of the protein using a suitable reducing agent like TCEP to expose the free thiol groups. Purify the protein to remove the reducing agent.
-
Linker Preparation: Dissolve this compound in DMF or DMSO to prepare a stock solution.
-
Conjugation Reaction: Add a molar excess of the this compound stock solution to the protein solution. The exact molar ratio will need to be optimized but a 10- to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined empirically.
-
Quenching: Add a quenching reagent in excess to stop the reaction by consuming any unreacted linker.
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove excess linker and other small molecules.
-
Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Protocol 2: Conjugation with Bromohexylcarbamate Linkers
The protocol for bromohexylcarbamate linkers is similar, but may require more forcing conditions to achieve comparable yields.
Materials:
-
Same as for Protocol 1, with bromohexylcarbamate linker instead of the iodo-linker.
Procedure:
-
Protein Preparation: Follow the same procedure as in Protocol 1.
-
Linker Preparation: Dissolve the bromohexylcarbamate linker in DMF or DMSO.
-
Conjugation Reaction: Add a molar excess of the bromohexylcarbamate stock solution to the protein solution. A higher molar excess compared to the iodo-linker might be necessary.
-
Incubation: Incubate the reaction mixture. It may be necessary to increase the temperature (e.g., to 37°C) or extend the incubation time (e.g., 4-24 hours) to achieve sufficient conjugation.
-
Quenching: Quench the reaction as described in Protocol 1.
-
Purification: Purify the conjugate as described in Protocol 1.
-
Characterization: Characterize the conjugate as described in Protocol 1.
Visualizing the Conjugation Workflow
To illustrate the general process of bioconjugation with these linkers, the following workflow diagram is provided.
References
The Linker's Crucial Role: A Comparative Guide to tert-Butyl (6-iodohexyl)carbamate and PEG Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a pivotal role in determining the molecule's success. This guide provides an objective comparison of two commonly employed linker strategies: hydrophobic alkyl chains, often derived from precursors like tert-Butyl (6-iodohexyl)carbamate, and hydrophilic polyethylene glycol (PEG) linkers. We present a synthesis of experimental data to illuminate the impact of these linkers on PROTAC efficacy, supported by detailed experimental protocols for key assays.
The efficacy of a PROTAC is fundamentally linked to the linker's ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The linker's length, flexibility, and chemical composition directly influence critical parameters such as degradation potency (DC50), maximal degradation (Dmax), cell permeability, and overall pharmacokinetic properties.
At a Glance: Alkyl vs. PEG Linkers
| Feature | This compound-derived Alkyl Linkers | PEG Linkers |
| Composition | Primarily composed of a hydrocarbon chain. | Composed of repeating ethylene glycol units. |
| Physicochemical Properties | Generally hydrophobic, which can enhance cell permeability but may decrease aqueous solubility. | Hydrophilic, which typically improves aqueous solubility but may reduce passive cell permeability.[1] |
| Flexibility | Flexible, allowing for conformational adjustments to facilitate ternary complex formation. | Highly flexible, offering a wide range of possible conformations. |
| Synthesis | Synthetically accessible through standard alkylation reactions.[2] | Readily incorporated using commercially available PEG building blocks of varying lengths.[3] |
| Metabolic Stability | Generally considered to have good metabolic stability. | May be more susceptible to metabolism compared to alkyl chains.[1] |
Quantitative Comparison of PROTAC Performance
The choice between an alkyl and a PEG linker is not always straightforward and is highly dependent on the specific target protein and E3 ligase pair. The following data from published studies illustrate how linker composition can significantly impact PROTAC efficacy.
Case Study 1: Cereblon (CRBN) Self-Degradation
In a study investigating the degradation of the E3 ligase Cereblon (CRBN) itself, a direct comparison between an alkyl and a PEG linker was made.
| Linker Type | Linker Composition | Target Protein | E3 Ligase | Degradation Efficacy | Reference |
| Alkyl | Nine-atom alkyl chain | CRBN | CRBN | Concentration-dependent decrease in CRBN levels | [3] |
| PEG | Three PEG units | CRBN | CRBN | Weak degradation of CRBN | [3] |
This study suggests that for CRBN-mediated degradation, the more hydrophobic nature of the alkyl linker may be more favorable for productive ternary complex formation compared to the more hydrophilic PEG linker.[3]
Case Study 2: Bromodomain-containing protein 4 (BRD4) Degradation with PEG Linkers
Systematic variation of PEG linker length has been shown to be critical for optimizing the degradation of BRD4. The following data for a series of JQ1-based PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase highlights this dependency.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC with PEG3 Linker | 3 PEG units | 55 | 85 | [4] |
| PROTAC with PEG4 Linker | 4 PEG units | 20 | 95 | [4] |
| PROTAC with PEG5 Linker | 5 PEG units | 15 | >98 | [4] |
| PROTAC with PEG6 Linker | 6 PEG units | 30 | 92 | [4] |
These results clearly demonstrate that there is an optimal PEG linker length for achieving maximal potency and efficacy in BRD4 degradation, with linkers that are too short or too long being less effective.[4]
Case Study 3: Bruton's Tyrosine Kinase (BTK) Degradation
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of rational PROTAC design. Below are detailed protocols for the synthesis of PROTACs with both alkyl and PEG linkers, as well as for key assays to evaluate their efficacy.
Synthesis of an Alkyl-Linked PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC with a six-carbon alkyl linker derived from this compound.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield 6-iodohexan-1-amine.
Step 2: Coupling of the Linker to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir for a few minutes to activate the carboxylic acid.
-
Add the 6-iodohexan-1-amine from Step 1 to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the resulting intermediate by flash chromatography or preparative HPLC.
Step 3: Coupling of the Warhead to the Linker-E3 Ligase Ligand Intermediate
-
Dissolve the warhead (target protein ligand with a nucleophilic handle, e.g., a phenol or amine) in a suitable solvent such as DMF.
-
Add a base (e.g., cesium carbonate or potassium carbonate) to deprotonate the nucleophile.
-
Add the iodo-linker-E3 ligase ligand intermediate from Step 2 to the reaction mixture.
-
Heat the reaction and monitor its progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Synthesis of a PEG-Linked PROTAC
This protocol outlines a general method for synthesizing a PROTAC using a commercially available bifunctional PEG linker (e.g., an amino-PEG-acid).
Step 1: Coupling of the PEG Linker to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir to activate the carboxylic acid.
-
Add the amino-PEG-acid linker to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purify the resulting intermediate by preparative HPLC.
Step 2: Coupling of the Warhead to the PEG-E3 Ligase Ligand Intermediate
-
Dissolve the warhead (target protein ligand with an amine handle) in anhydrous DMF.
-
Add the PEG-E3 ligase ligand intermediate from Step 1, a peptide coupling reagent (e.g., HATU), and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final PROTAC by preparative HPLC.
Western Blot for Protein Degradation Assessment (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Western Blot Experimental Workflow
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the cell's ubiquitin-proteasome system.
PROTAC-mediated Protein Degradation Pathway
Conclusion
The choice between a this compound-derived alkyl linker and a PEG linker is a critical decision in PROTAC design that must be guided by empirical data. While alkyl linkers can offer advantages in terms of hydrophobicity and metabolic stability, PEG linkers provide a facile means to modulate hydrophilicity and explore a range of linker lengths. The optimal linker is highly context-dependent, and a systematic evaluation of both linker type and length is essential for the development of potent and effective protein degraders. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these critical evaluations and advance the field of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized PROTACs with Alkyl Iodide Linkers
The synthesis of Proteolysis Targeting Chimeras (PROTACs) is a multi-step process where impurities can arise, potentially impacting biological activity and data interpretation. For PROTACs synthesized using alkyl iodide linkers, rigorous purity assessment is critical to ensure that the final compound is free from unreacted starting materials, intermediates, and side-products. This guide provides a comparative overview of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison of Analytical Techniques
The selection of an analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, or high-throughput screening. The following table summarizes the key performance characteristics of HPLC, LC-MS, and NMR for analyzing PROTACs.
| Feature | HPLC (UV-Vis Detector) | LC-MS | NMR (¹H, ¹³C) |
| Primary Information | Purity (%), Quantification | Purity (%), Molecular Weight, Fragmentation | Definitive Structure, Purity (qNMR) |
| Typical Sensitivity | Low to mid ng | High pg to low ng | Low to mid µg |
| Resolution | High (Separation of isomers) | High (Separation + Mass) | Moderate (Signal overlap possible) |
| Throughput | High | High | Low to Medium |
| Destructive? | Yes (generally) | Yes | No |
| Strengths | - Excellent for quantification- Robust and reproducible- High throughput | - Confirms molecular weight of parent ion- Can identify impurities by mass- High sensitivity | - Gold standard for structural elucidation- Identifies and quantifies impurities with a known standard- Non-destructive |
| Limitations | - Does not provide structural info- Co-eluting impurities can be missed | - Ionization efficiency can vary- Quantification can be less precise than HPLC-UV | - Lower sensitivity- Requires more sample- Complex spectra for large molecules |
Experimental Workflows and Methodologies
Accurate purity assessment relies on well-defined experimental protocols. Below are standardized methodologies for each key technique, tailored for the analysis of PROTACs.
The choice of analytical technique is often hierarchical. A typical workflow starts with a rapid screen for purity and correct mass, followed by detailed structural confirmation.
Caption: Logical workflow for PROTAC purity analysis.
This method is ideal for determining the percentage purity of a PROTAC sample by separating it from potential impurities.
Protocol:
-
Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a reversed-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Detection: Monitor the elution profile using a UV-Vis detector at a wavelength relevant to the PROTAC's chromophores (e.g., 254 nm).
-
Data Analysis: Calculate purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.
LC-MS combines the separation power of HPLC with the mass detection capability of mass spectrometry, making it a powerful tool for confirming the identity and purity of a PROTAC.[1]
Protocol:
-
Sample Preparation & LC: Prepare the sample and perform chromatography as described in the HPLC protocol. The flow from the LC column is directed into the mass spectrometer.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for PROTACs.
-
Mode: Positive ion mode is typical for detecting protonated molecules [M+H]⁺.
-
Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole analyzer can be used.
-
Scan Range: Set a mass range appropriate for the expected molecular weight of the PROTAC (e.g., 200-2000 m/z).
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak by extracting the mass spectrum.
-
Analyze minor peaks to identify potential impurities by their mass-to-charge ratio.
-
NMR is the definitive method for confirming the chemical structure of the synthesized PROTAC and can be used for quantitative analysis (qNMR).[2]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a standard one-dimensional proton (¹H) NMR spectrum. If further structural confirmation is needed, 2D experiments like COSY and HSQC can be performed.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, integrations, and coupling patterns with the expected structure of the PROTAC.
-
Purity Assessment: Look for peaks that do not correspond to the PROTAC structure or the solvent. The presence of unreacted starting materials or byproducts can often be identified. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the exact concentration and purity.
-
PROTAC Mechanism of Action
The purity of a PROTAC is paramount because its function relies on facilitating a specific protein-protein interaction. Impurities could fail to induce this interaction or introduce off-target effects.
Caption: PROTAC mechanism of action.
This guide provides researchers with a framework for selecting and implementing the appropriate analytical methods to ensure the purity and structural integrity of synthesized PROTACs, thereby enabling reliable and reproducible biological results.
References
Alkyl Iodide vs. Other Halide Linkers: A Comparative Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the choice of a linker can profoundly influence the outcome of a reaction. Among the various options, alkyl halides serve as fundamental building blocks. This guide provides an objective comparison of the reactivity of alkyl iodides against other alkyl halides (bromides, chlorides, and fluorides), supported by experimental data, to aid in the selection of the most appropriate linker for specific research and development needs.
Executive Summary
The reactivity of alkyl halides in nucleophilic substitution reactions, a cornerstone of many synthetic pathways, follows a well-established trend:
R-I > R-Br > R-Cl > R-F
Alkyl iodides are generally the most reactive, while alkyl fluorides are the least reactive. This hierarchy is primarily governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group). The weaker carbon-iodine bond and the high stability of the iodide ion make alkyl iodides superior electrophiles in many contexts.
Comparative Reactivity Data
The following tables summarize quantitative data on the relative reaction rates of various alkyl halides in both S(_N)2 and S(_N)1 reactions.
S(_N)2 Reaction Rates
The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the carbon atom and displaces the halide ion simultaneously. The rate of this reaction is highly sensitive to the nature of the leaving group.
Table 1: Relative Rates of S(_N)2 Reaction of Alkyl Halides with Sodium Iodide in Acetone
| Alkyl Halide | Relative Rate |
| R-I | ~30,000 |
| R-Br | 10,000 |
| R-Cl | 200 |
| R-F | 1 |
Data is generalized from multiple sources and represents a typical trend. Actual rates can vary with specific substrates and reaction conditions.
S(_N)1 Reaction Rates
The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the cleavage of the carbon-halogen bond. Therefore, a better leaving group significantly accelerates the reaction.
Table 2: Relative Rates of S(_N)1 Solvolysis of tert-Butyl Halides in Ethanol
| Alkyl Halide | Relative Rate |
| t-Butyl Iodide | ~3.5 |
| t-Butyl Bromide | ~2.0 |
| t-Butyl Chloride | 1.0 |
| t-Butyl Fluoride | Negligible |
Data is generalized and illustrates the trend in leaving group ability for a tertiary substrate.
Reaction Mechanisms and Experimental Workflows
The choice of alkyl halide can determine the predominant reaction pathway. The following diagrams illustrate the mechanisms and a typical experimental workflow for comparing their reactivities.
Caption: S(_N)2 Reaction Pathway
Caption: S(_N)1 Reaction Pathway
Experimental Protocols
The following are detailed methodologies for two common experiments used to compare the reactivity of alkyl halides.
Experiment 1: Comparison of S(_N)2 Reactivity using Sodium Iodide in Acetone
Objective: To determine the relative S(_N)2 reaction rates of different alkyl halides.
Principle: This experiment relies on the Finkelstein reaction. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. The formation of a precipitate (NaCl or NaBr) indicates that a substitution reaction has occurred. The rate of precipitate formation is a measure of the relative reactivity of the alkyl halide.
Materials:
-
15% solution of sodium iodide in anhydrous acetone
-
Alkyl chlorides, bromides, and iodides (e.g., 1-chlorobutane, 1-bromobutane, 1-iodobutane)
-
Test tubes and rack
-
Water bath
Procedure:
-
Label a series of clean, dry test tubes for each alkyl halide to be tested.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Add 4 drops of the respective alkyl halide to each corresponding test tube.
-
Shake the tubes to ensure thorough mixing.
-
Record the time it takes for a precipitate to form at room temperature.
-
For any reactions that do not show a precipitate after 5 minutes, place the test tubes in a warm water bath (approximately 50°C) and observe for any changes.
Caption: Workflow for S(_N)2 Reactivity Test
Experiment 2: Comparison of S(_N)1 Reactivity using Silver Nitrate in Ethanol
Objective: To determine the relative S(_N)1 reaction rates of different alkyl halides.
Principle: This experiment is based on the precipitation of insoluble silver halides (AgCl, AgBr, AgI) from the reaction of the alkyl halide with an ethanolic silver nitrate solution. The formation of a carbocation intermediate is facilitated by the polar protic solvent (ethanol), and the silver ion assists in the removal of the halide ion. The rate of precipitation is indicative of the S(_N)1 reactivity.
Materials:
-
0.1 M solution of silver nitrate in ethanol
-
Alkyl chlorides, bromides, and iodides (e.g., 2-chloro-2-methylpropane, 2-bromo-2-methylpropane, 2-iodo-2-methylpropane)
-
Test tubes and rack
-
Water bath
Procedure:
-
Label a series of clean, dry test tubes for each alkyl halide.
-
Add 2 mL of the 0.1 M ethanolic silver nitrate solution to each test tube.
-
Add 4 drops of the respective alkyl halide to each corresponding test tube.
-
Shake the tubes to mix the contents.
-
Record the time required for a precipitate to form at room temperature.
-
If no reaction is observed after 5 minutes, warm the test tubes in a water bath (approximately 50°C) and continue to observe.
Caption: Workflow for S(_N)1 Reactivity Test
Implications for Drug Development
The choice of a halide linker in a drug candidate or a synthetic intermediate can have significant consequences for its stability, reactivity, and overall pharmacological profile.
-
Reactivity and Synthesis: Alkyl iodides, due to their high reactivity, are often preferred in synthetic routes where a facile and rapid nucleophilic substitution is desired. This can lead to higher yields and milder reaction conditions. However, their high reactivity can also be a drawback, leading to potential instability and off-target reactions.
-
Stability and Shelf-life: Conversely, alkyl chlorides and bromides offer greater stability, which can be advantageous for the final drug molecule, contributing to a longer shelf-life and reduced degradation.
-
Bioavailability and Metabolism: The lipophilicity of the carbon-halogen bond can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While halogenation can increase lipophilicity, the specific halogen can fine-tune this effect.
-
Covalent Inhibitors: In the design of covalent inhibitors, the electrophilicity of the warhead is critical. An alkyl iodide could be employed for a highly reactive warhead, while a bromide or chloride might be chosen for a more controlled and targeted covalent modification.
Conclusion
The comparative reactivity of alkyl halides is a fundamental concept in organic chemistry with significant practical implications in research and drug development. Alkyl iodides are the most reactive linkers in nucleophilic substitution reactions due to the favorable combination of a weaker carbon-halogen bond and the excellent leaving group ability of the iodide ion. While this high reactivity is often advantageous in synthesis, the greater stability of alkyl bromides and chlorides makes them valuable alternatives, particularly in the context of final drug products. A thorough understanding of these reactivity trends, supported by experimental validation, is crucial for the rational design and efficient synthesis of novel chemical entities.
Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often overlooked, component of PROTAC design is the linker connecting the target protein ligand and the E3 ligase ligand. Far from being a passive tether, the linker's length and composition profoundly influence the efficacy of the PROTAC. This guide provides a comparative analysis of how linker length impacts PROTAC activity, supported by experimental data and detailed protocols for researchers in drug development.
The fundamental role of the linker is to orient the target protein and the E3 ligase in a manner that facilitates the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). This complex is a prerequisite for the subsequent ubiquitination of the target protein, marking it for degradation by the proteasome. An optimal linker length is crucial; a linker that is too short can lead to steric hindrance, preventing the simultaneous binding of both proteins, while an overly long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, resulting in an unstable ternary complex.[1][2][][4]
The Impact of Linker Length on Degradation Activity: Quantitative Insights
The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[2] Systematic variation of the linker length is a key optimization strategy in PROTAC development. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy, typically measured by DC50 (the concentration of a PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | pVHL | Hydrocarbon | 9 | > 50 µM | - | [5][6][7] |
| Estrogen Receptor α (ERα) | pVHL | Hydrocarbon | 12 | ~25 µM | - | [5][6][7] |
| Estrogen Receptor α (ERα) | pVHL | Hydrocarbon | 16 | ~10 µM | >80 | [5][6][7] |
| Estrogen Receptor α (ERα) | pVHL | Hydrocarbon | 19 | > 25 µM | - | [5][6][7] |
| Estrogen Receptor α (ERα) | pVHL | Hydrocarbon | 21 | > 50 µM | - | [5][6][7] |
| Tank-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No Degradation | - | [8] |
| Tank-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | 3 nM | 96 | [8] |
| Tank-Binding Kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | 292 nM | 76 | [8] |
| p38α | VHL | - | 15-17 | - | Most Effective | [2] |
| PI3K | VHL/CRBN | PEG/Alkyl | - | 42.23–227.4 nM | 71.3-88.6 | [9] |
| mTOR | VHL/CRBN | PEG/Alkyl | - | 45.4 nM | 74.9 | [9] |
Table 1: Impact of linker length on the degradation of various target proteins. Optimal linker lengths are highlighted in bold.
As the data indicates, a clear relationship exists between linker length and degradation potency. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[5][6][7] Similarly, for TBK1 degradation, a 21-atom linker demonstrated the highest potency, with a sharp decrease in activity observed with a longer 29-atom linker.[8] These examples underscore the necessity of empirical testing to determine the ideal linker length for each target-E3 ligase pair.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in evaluating PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: PROTAC Mechanism of Action.
The diagram above illustrates how a PROTAC molecule brings a target protein of interest (POI) and an E3 ubiquitin ligase together to form a ternary complex.[10][11][12][13][14] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[12][13]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Alkyl vs. Ether-Based Linkers for Protein Degradation: A Head-to-Head Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of linkers in Proteolysis Targeting Chimeras (PROTACs).
The linker element of a PROTAC, though often considered a simple spacer, plays a pivotal role in determining the efficacy, selectivity, and overall drug-like properties of these heterobifunctional degraders. The two most prevalently used linker types, alkyl chains and polyethylene glycol (PEG) or ether-based chains, offer distinct advantages and disadvantages. This guide provides a head-to-head comparison of these linker types, supported by experimental data, to inform rational PROTAC design.
Core Principles of PROTAC Action
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). They form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's length, composition, and flexibility are critical for the successful formation and stability of this ternary complex.
Caption: General mechanism of PROTAC-mediated protein degradation.
Head-to-Head Comparison: Alkyl vs. Ether Linkers
The choice between an alkyl and an ether-based linker significantly impacts a PROTAC's physicochemical properties and biological activity. While both have been used to create potent degraders, their inherent characteristics make them suitable for different optimization goals.
| Feature | Alkyl Linkers | Ether (PEG) Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains. | Repeating ethylene glycol units. |
| Hydrophilicity | Generally hydrophobic. | Generally hydrophilic. |
| Solubility | Lower aqueous solubility. | Higher aqueous solubility.[1] |
| Cell Permeability | Generally higher passive diffusion due to lower polarity.[] | Can be lower due to higher polarity, but conformational flexibility can sometimes aid permeability. |
| Metabolic Stability | Generally more stable to oxidative metabolism.[] | Can be susceptible to ether peroxidation.[1][] |
| Flexibility | Flexible, allowing for conformational adjustments.[3] | Highly flexible, which can be beneficial for ternary complex formation.[3] |
| Synthetic Accessibility | Readily synthesized and modified.[1][] | Commercially available in various lengths, but can be more challenging to synthesize with high purity.[1] |
| Potential Issues | May lead to non-specific binding due to hydrophobicity.[1] | Can sometimes inhibit PROTAC activity; the reason is not always clear.[4] |
Quantitative Data from Case Studies
The optimal linker is highly dependent on the specific target and E3 ligase pair. Below are examples from published studies that highlight the differential effects of alkyl and ether linkers.
Case Study 1: BET Degraders
In a series of BET degraders, the linker was systematically varied. A head-to-head comparison showed that reducing the linker from a PEG6 to a C5 alkyl chain could shift the PROTAC's effect from cytostatic to cytotoxic, which was attributed to faster intracellular accumulation of the alkyl-linked PROTAC.[]
Case Study 2: CRBN Homo-PROTACs
Degraders were generated by conjugating two CRBN ligands with either an alkyl or a PEG linker. The alkyl-linked PROTAC induced a concentration-dependent decrease in CRBN levels. However, replacing a nine-atom alkyl chain with three PEG units resulted in only weak CRBN degradation, suggesting that the incorporation of oxygen atoms was detrimental to the activity of this specific PROTAC.[4]
Case Study 3: TBK1 PROTACs
Arvinas synthesized a series of PROTACs targeting TBK1 with linkers of varying lengths composed of combinations of alkyl and ether units. Degradation was only observed with linkers of 12 atoms or longer. A 21-atom linker showed the highest potency with a DC50 of 3 nM and a Dmax of 96%.[4] This study highlights the critical importance of linker length, which can be systematically explored using both alkyl and ether building blocks.
| Target | Linker Type | Key Finding | Reference |
| BET | Alkyl (C5) vs. PEG6 | Alkyl linker led to faster intracellular buildup and a shift from cytostatic to cytotoxic activity. | [] |
| CRBN | Alkyl (9-atom) vs. PEG3 | Alkyl linker was effective, while the PEG linker resulted in weak degradation. | [4] |
| TBK1 | Alkyl/Ether combinations | A minimum linker length of 12 atoms was required for degradation, with a 21-atom linker being optimal. | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]
Workflow:
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Cellular Permeability Assays
Evaluating the ability of a PROTAC to cross the cell membrane is essential for its biological activity.
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion.[][5]
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer with tight junctions, mimicking the intestinal barrier. It can assess both passive and active transport.
Methodology (General):
-
Assay Setup: A donor compartment containing the PROTAC is separated from a receiver compartment by either an artificial membrane (PAMPA) or a Caco-2 cell monolayer.
-
Incubation: The system is incubated for a specific period.
-
Quantification: The concentration of the PROTAC in both compartments is measured using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. A higher Papp value indicates better permeability.[5]
Conclusion
The decision to use an alkyl or an ether-based linker in PROTAC design is not straightforward and requires careful consideration of the desired properties of the final molecule. Alkyl linkers are a strong choice when prioritizing cell permeability and metabolic stability, especially in later stages of lead optimization.[] Ether-based linkers, on the other hand, are often employed in initial screening due to their ability to impart solubility and their commercial availability in various lengths, which facilitates the rapid exploration of the impact of linker length.[6] Ultimately, a systematic approach that explores both linker types and lengths is often necessary to identify the optimal PROTAC for a given target. The future of linker design is moving towards more sophisticated structures that incorporate rigid elements to improve pharmacokinetic properties, but the foundational choice between alkyl and ether-based motifs remains a critical starting point in the design of novel protein degraders.[4]
References
Characterizing Covalent Bond Formation: A Comparative Guide to tert-Butyl (6-iodohexyl)carbamate
For researchers, scientists, and drug development professionals, the precise control of covalent bond formation is a cornerstone of innovation. Among the diverse toolkit of chemical probes and linkers, alkylating agents play a pivotal role in selectively modifying biomolecules. This guide provides a comprehensive comparison of tert-Butyl (6-iodohexyl)carbamate, a versatile alkylating agent, with other common alternatives, supported by experimental data and detailed protocols to inform strategic reagent selection in drug discovery and chemical biology.
This compound is a bifunctional molecule featuring a reactive iodohexyl group and a Boc-protected amine.[1][2][3] The terminal iodine atom serves as an effective leaving group for nucleophilic substitution reactions, enabling the formation of stable covalent bonds with nucleophilic residues on proteins and other biomolecules.[1][2][3] The Boc protecting group offers a convenient handle for subsequent chemical modifications or can be removed under acidic conditions to reveal a primary amine for further conjugation. This dual functionality makes it a valuable tool in the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Principles of Covalent Modification by Alkylating Agents
Alkylating agents, including this compound, function by creating a covalent bond between an electrophilic carbon atom and a nucleophilic site on a target molecule. In the context of biological systems, the primary targets for alkylation are the nucleophilic side chains of amino acid residues within proteins.
The most reactive nucleophile in proteins is the thiolate anion of cysteine.[4][5] Other amino acid residues with nucleophilic side chains, such as lysine, histidine, and methionine, can also be modified, albeit generally at slower rates.[6][7] The selectivity of an alkylating agent for a particular residue is influenced by several factors, including the intrinsic nucleophilicity of the amino acid, its accessibility within the protein structure, the local pH, and the reactivity of the alkylating agent itself.
Comparison with Alternative Alkylating Agents
The selection of an appropriate alkylating agent is critical for the success of any bioconjugation strategy. Here, we compare the properties of this compound with two of the most widely used cysteine-reactive reagents: iodoacetamide (IAA) and N-ethylmaleimide (NEM).
| Feature | This compound | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reactive Group | Iodoalkane | Iodoacetamide | Maleimide |
| Primary Target | Cysteine, Lysine, Histidine, Methionine | Cysteine | Cysteine |
| Reaction Type | SN2 | SN2 | Michael Addition |
| Bond Stability | Stable Thioether | Stable Thioether | Stable Thioether (potentially reversible) |
| Spacer Arm | Yes (6-carbon chain) | No | No |
| Additional Functionality | Boc-protected amine | Amide | - |
| Selectivity | Less selective for cysteine compared to IAA and NEM | High selectivity for cysteine | Very high selectivity for cysteine |
| Potential for Side Reactions | Higher potential for off-target modifications | Can modify other nucleophiles at high concentrations or pH | Lower potential for off-target modifications |
Experimental Protocols
General Protocol for Protein Alkylation with this compound
This protocol provides a general framework for the alkylation of a purified protein with this compound. Optimization of reaction conditions (e.g., pH, temperature, incubation time, and reagent concentration) is recommended for each specific application.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, HEPES)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching reagent (e.g., 1 M Dithiothreitol (DTT))
-
Desalting column or dialysis membrane
Procedure:
-
Prepare Reagents: Dissolve this compound in DMSO to prepare a stock solution (e.g., 100 mM).
-
Protein Preparation: Ensure the protein sample is in the desired reaction buffer. If the protein contains disulfide bonds that need to be reduced prior to alkylation, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.
-
Alkylation Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. The optimal incubation time should be determined empirically.
-
Quenching: Quench the reaction by adding a quenching reagent, such as DTT, to a final concentration of 10-20 mM to react with any excess alkylating agent.
-
Removal of Excess Reagents: Remove excess alkylating agent and quenching reagent by desalting column chromatography or dialysis against a suitable buffer.
-
Analysis: Characterize the extent of modification using techniques such as mass spectrometry (MALDI-TOF or LC-MS) to confirm the covalent bond formation.
Visualizing the Reaction and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Conclusion
This compound is a valuable tool for the covalent modification of biomolecules, offering a balance of reactivity and functionality. Its longer carbon chain provides spatial separation between the modified residue and the protected amine, which can be advantageous in the design of complex bioconjugates. However, its broader reactivity profile compared to more cysteine-specific reagents like iodoacetamide and N-ethylmaleimide necessitates careful optimization of reaction conditions to minimize off-target modifications. By understanding the comparative performance and adhering to robust experimental protocols, researchers can effectively leverage this compound to advance their research in drug discovery and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound, 172846-36-5 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of tert-Butyl (6-iodohexyl)carbamate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl (6-iodohexyl)carbamate (CAS No: 172846-36-5), a commonly used linker in various chemical syntheses. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]
Before initiating any disposal-related activities, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂INO₂ | [1] |
| Molecular Weight | 327.20 g/mol | [1] |
| CAS Number | 172846-36-5 | [1] |
| Storage Condition | -20°C | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general guideline:
-
Waste Collection :
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as hazardous waste.
-
Do not mix with other incompatible waste streams.
-
-
Container Decontamination :
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate should be collected and treated as hazardous waste, to be disposed of along with the chemical waste.
-
After thorough decontamination, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for non-hazardous laboratory plastic or glassware. Alternatively, it can be offered for recycling or reconditioning if local regulations permit.[4]
-
-
Disposal of Contaminated Materials :
-
Any materials contaminated with this compound, such as gloves, absorbent pads, or weighing paper, must be collected in a sealed bag or container and disposed of as hazardous chemical waste.
-
-
Final Disposal :
-
The sealed and labeled waste container should be transferred to the institution's designated hazardous waste storage area.
-
Disposal must be handled by a licensed chemical waste disposal company.[4] Methods may include controlled incineration with flue gas scrubbing.[4]
-
Under no circumstances should this chemical be discharged into sewer systems or the environment.[4]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for tert-Butyl (6-iodohexyl)carbamate
This guide provides immediate, essential safety and logistical information for handling tert-Butyl (6-iodohexyl)carbamate (CAS No: 172846-36-5) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | GHS07 | Warning |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US). |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile rubber, Neoprene, or PVC. Inspect gloves before use and dispose of contaminated gloves properly.[1] |
| Skin and Body Protection | Long-sleeved laboratory coat. | A complete suit protecting against chemicals may be necessary depending on the scale of work.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a full-face respirator may be necessary. | Follow local regulations for respirator use. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[3]
-
Take off contaminated clothing and wash it before reuse.[3][5]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Recommended storage temperature is -20°C.[6]
-
Store locked up.[5]
First Aid Measures
In case of exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][5] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5][7] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][8]
Disposal:
-
Dispose of this chemical and its container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not allow the product to enter drains.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound, 172846-36-5 | BroadPharm [broadpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
